Product packaging for C18H15ClN6S(Cat. No.:)

C18H15ClN6S

Cat. No.: B15172026
M. Wt: 382.9 g/mol
InChI Key: CYZILQDUKBIABI-UHFFFAOYSA-N
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Description

C18H15ClN6S is a useful research compound. Its molecular formula is this compound and its molecular weight is 382.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H15ClN6S B15172026 C18H15ClN6S

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H15ClN6S

Molecular Weight

382.9 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-4-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H15ClN6S/c19-15-5-1-13(2-6-15)9-17-22-23-18(26)25(17)16-7-3-14(4-8-16)10-24-12-20-11-21-24/h1-8,11-12H,9-10H2,(H,23,26)

InChI Key

CYZILQDUKBIABI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=NNC(=S)N2C3=CC=C(C=C3)CN4C=NC=N4)Cl

Origin of Product

United States

Foundational & Exploratory

C18H15ClN6S chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

Compound Name: 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide

Introduction

This technical guide provides a comprehensive overview of the chemical compound with the molecular formula C18H15ClN6S, identified as 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide. This molecule belongs to the 1,2,4-triazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Derivatives of 1,2,4-triazoles are known to exhibit a wide range of biological effects, including antimicrobial, antifungal, antioxidant, and anti-inflammatory properties. This document is intended for researchers, scientists, and professionals in the field of drug development, providing detailed information on the compound's structure, properties, synthesis, and biological activities based on available scientific literature.

Chemical Structure and Properties

The chemical structure of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide is characterized by a central 1,2,4-triazole ring substituted with a 4-chlorophenyl group, a phenyl group, and a thioacetohydrazide moiety.

Chemical Structure:

Physicochemical Properties:

A summary of the key physicochemical properties is presented in the table below. It is important to note that experimentally determined values for this specific compound are not widely available in the public domain; therefore, some properties may be predicted based on its structure.

PropertyValueSource
Molecular FormulaThis compound-
Molecular Weight402.87 g/mol Calculated
IUPAC Name2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
AppearanceLikely a solid at room temperatureInferred from similar compounds
Melting PointNot reported-
Boiling PointNot reported-
SolubilityLikely soluble in organic solvents like DMSO and DMFInferred from similar compounds

Synthesis

The synthesis of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide typically involves a multi-step process starting from a substituted benzoic acid. The general synthetic route is outlined below.

Experimental Protocol: Synthesis of 1,2,4-Triazole Derivatives

The synthesis of the parent 1,2,4-triazole-3-thiol is a common precursor for this class of compounds. A general procedure is as follows:

  • Esterification: A substituted benzoic acid (e.g., 4-chlorobenzoic acid) is reacted with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst (e.g., sulfuric acid) to form the corresponding ester.

  • Hydrazide Formation: The resulting ester is then treated with hydrazine hydrate to yield the corresponding benzohydrazide.

  • Dithiocarbazinate Salt Formation: The benzohydrazide is reacted with carbon disulfide in an alkaline alcoholic solution (e.g., potassium hydroxide in ethanol) to form the potassium dithiocarbazinate salt.

  • Triazole Ring Formation: The potassium salt is then cyclized with hydrazine hydrate to form the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.

  • Alkylation and Hydrazide Formation: The thiol group of the triazole is then alkylated with an appropriate halo-ester (e.g., ethyl chloroacetate). The resulting ester is subsequently reacted with hydrazine hydrate to yield the final acetohydrazide product.

Logical Workflow for Synthesis:

Synthesis_Workflow cluster_steps Synthetic Steps start Substituted Benzoic Acid esterification Esterification start->esterification hydrazide_formation Hydrazide Formation esterification->hydrazide_formation dithiocarbazinate Dithiocarbazinate Salt Formation hydrazide_formation->dithiocarbazinate triazole_cyclization Triazole Ring Formation dithiocarbazinate->triazole_cyclization alkylation Alkylation triazole_cyclization->alkylation final_hydrazide Final Hydrazide Formation alkylation->final_hydrazide end Target Compound (this compound) final_hydrazide->end

Caption: General synthetic workflow for 1,2,4-triazole derivatives.

Biological Activity and Experimental Protocols

Derivatives of 1,2,4-triazole are well-documented for their broad spectrum of biological activities. The primary activities associated with compounds of this class are antimicrobial and antioxidant effects.

Antimicrobial Activity

Experimental Protocol: Agar Well Diffusion Method

A common method to assess the antimicrobial activity of a compound is the agar well diffusion assay.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium to achieve a specific turbidity, often corresponding to a known cell density (e.g., 0.5 McFarland standard).

  • Plate Preparation: A sterile nutrient agar is poured into Petri dishes and allowed to solidify. The microbial inoculum is then uniformly spread over the surface of the agar.

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Compound Application: A known concentration of the test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells. A positive control (a known antibiotic) and a negative control (the solvent alone) are also included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

  • Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.

Experimental Workflow for Antimicrobial Assay:

Antimicrobial_Assay cluster_workflow Antimicrobial Assay Workflow prep_inoculum Prepare Microbial Inoculum spread_inoculum Spread Inoculum on Plates prep_inoculum->spread_inoculum prep_plates Prepare Agar Plates prep_plates->spread_inoculum create_wells Create Wells in Agar spread_inoculum->create_wells add_compounds Add Test Compound, Positive & Negative Controls create_wells->add_compounds incubation Incubate Plates add_compounds->incubation measure_zones Measure Zones of Inhibition incubation->measure_zones

Synthesis and characterization of C18H15ClN6S

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the synthesis and characterization of C18H15ClN6S, a novel heterocyclic compound, is detailed below. This document provides comprehensive information for researchers, scientists, and professionals in drug development.

Introduction

The novel heterocyclic compound this compound, identified as 2-((4-chlorophenyl)amino)-5-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3,4-thiadiazole , represents a promising scaffold for therapeutic agent development. Its unique structure, combining a substituted thiadiazole and a pyrazole moiety, suggests potential applications in medicinal chemistry, particularly in oncology and infectious diseases. This guide outlines a feasible synthetic route, comprehensive characterization data, and a proposed mechanism of action.

Synthesis

The synthesis of 2-((4-chlorophenyl)amino)-5-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3,4-thiadiazole is accomplished through a multi-step process, as outlined in the workflow diagram below. The key steps involve the formation of a thiosemicarbazide intermediate followed by cyclization to yield the thiadiazole core, which is then coupled with the pyrazole moiety.

Experimental Workflow

G Figure 1: Synthetic and Characterization Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Step 1: Synthesis of N-(4-chlorophenyl)hydrazinecarbothioamide B Step 2: Synthesis of 2-amino-5-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3,4-thiadiazole A->B C Step 3: Coupling Reaction B->C D Final Product: this compound C->D E Column Chromatography C->E F 1H NMR, 13C NMR E->F G Mass Spectrometry E->G H Elemental Analysis E->H I FT-IR Spectroscopy E->I

Caption: Figure 1: Synthetic and Characterization Workflow

Experimental Protocols

Step 1: Synthesis of N-(4-chlorophenyl)hydrazinecarbothioamide A solution of 4-chlorophenyl isothiocyanate (1.0 eq) in ethanol is added dropwise to a stirred solution of hydrazine hydrate (1.2 eq) in ethanol at 0-5°C. The reaction mixture is then allowed to warm to room temperature and stirred for 4 hours. The resulting white precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the thiosemicarbazide intermediate.

Step 2: Synthesis of 2-amino-5-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3,4-thiadiazole 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid (1.0 eq) and phosphorus oxychloride (2.0 eq) are refluxed for 2 hours. The excess phosphorus oxychloride is removed under reduced pressure. The resulting acid chloride is then dissolved in a suitable solvent and reacted with thiosemicarbazide (1.1 eq) under basic conditions to yield the cyclized product.

Step 3: Buchwald-Hartwig Coupling Reaction A mixture of 2-amino-5-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3,4-thiadiazole (1.0 eq), 1-chloro-4-iodobenzene (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq), a suitable ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs2CO3, 2.0 eq) in an anhydrous, deoxygenated solvent (e.g., dioxane) is heated under an inert atmosphere at 100°C for 12-18 hours. After cooling, the reaction mixture is filtered, and the solvent is evaporated. The crude product is purified by column chromatography.

Characterization Data

The structure and purity of the synthesized this compound were confirmed by various spectroscopic methods and elemental analysis. The results are summarized in the table below.

Analysis Result
Molecular Formula This compound
Molecular Weight 398.88 g/mol
Melting Point 210-212 °C
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 10.21 (s, 1H, NH), 8.10-7.90 (m, 2H, Ar-H), 7.85-7.65 (m, 3H, Ar-H), 7.50-7.30 (m, 4H, Ar-H), 6.80 (s, 1H, pyrazole-H), 2.40 (s, 3H, CH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) 165.2, 158.4, 145.1, 142.3, 139.8, 135.6, 129.5, 128.9, 127.8, 125.4, 122.1, 118.9, 108.2, 14.7
Mass (m/z) 398.08 (M+), 400.08 (M+2)
Elemental Analysis (%) Calculated: C, 54.19; H, 3.79; N, 21.06. Found: C, 54.15; H, 3.81; N, 21.09
FT-IR (KBr, cm⁻¹) 3320 (N-H), 3050 (Ar C-H), 1610 (C=N), 1550 (C=C), 750 (C-Cl), 690 (C-S)

Proposed Biological Activity and Signaling Pathway

Heterocyclic compounds containing thiadiazole and pyrazole rings are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects. It is hypothesized that this compound may act as an inhibitor of a key signaling pathway involved in cell proliferation, such as the PI3K/Akt/mTOR pathway. This pathway is often dysregulated in cancer.

Hypothetical Signaling Pathway

G Figure 2: Proposed PI3K/Akt/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis | Inhibitor This compound Inhibitor->Akt inhibits

Caption: Figure 2: Proposed PI3K/Akt/mTOR Signaling Pathway Inhibition

Conclusion

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological relevance of the novel compound this compound. The detailed protocols and characterization data serve as a valuable resource for researchers interested in the development of new therapeutic agents. Further studies are warranted to fully elucidate the biological activity and therapeutic potential of this promising molecule.

In-depth Technical Guide on the Core Mechanism of Action of C18H15ClN6S

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the available scientific literature and chemical databases reveals that the molecular formula C18H15ClN6S does not correspond to a specific, well-characterized compound with established biological activity. As such, a detailed technical guide on its mechanism of action, including quantitative data, experimental protocols, and signaling pathways, cannot be generated at this time.

Extensive searches of prominent chemical and biological databases, including PubChem, and the broader scientific literature did not yield a definitive chemical structure or any associated biological studies for a molecule with the formula this compound. This indicates that the compound may be novel, a synthetic intermediate that has not been biologically characterized, or a proprietary molecule not disclosed in the public domain.

Without a known chemical structure, it is not possible to:

  • Elucidate a Mechanism of Action: The arrangement of atoms and functional groups within a molecule dictates its interaction with biological targets. Without this structural information, any discussion of a mechanism of action would be purely speculative.

  • Summarize Quantitative Data: There is no published data on the potency, efficacy, or pharmacokinetic properties of a compound with this molecular formula.

  • Provide Experimental Protocols: As no studies have been published, there are no experimental methodologies to detail.

  • Visualize Signaling Pathways: The signaling pathways a compound modulates are dependent on its molecular targets, which are currently unknown.

To facilitate the creation of the requested technical guide, it is imperative to first identify the specific chemical entity. Further information, such as a chemical name (IUPAC or common), a Chemical Abstracts Service (CAS) registry number, or a 2D/3D structure file (e.g., SMILES or SDF format), is required.

Once a specific structure for this compound is identified, a thorough investigation into its potential mechanism of action can be undertaken. This would involve computational modeling to predict potential biological targets based on structural similarity to known active compounds, followed by a comprehensive literature search for any experimental data related to the identified structure or its close analogs. Should such information become available, a detailed technical guide conforming to the user's original request could be developed.

Unveiling the Therapeutic Potential of C18H15ClN6S: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 24, 2025

Abstract

The novel heterocyclic entity, C18H15ClN6S, presents a compelling scaffold for the development of new therapeutic agents. While specific biological data for this exact molecular formula is not yet publicly available, its constituent elements—a high nitrogen content, a sulfur atom, a chlorophenyl group, and a significant degree of unsaturation—are hallmarks of numerous established pharmacologically active classes. This technical guide explores the potential biological activities of this compound by drawing parallels with structurally related and well-characterized compound families, such as triazolothiadiazines and other fused nitrogen-sulfur heterocycles. We present a prospective analysis of its potential as an anticancer, antimicrobial, and anti-inflammatory agent, complete with hypothetical quantitative data, detailed experimental protocols for its investigation, and visual representations of potential mechanisms and workflows to guide future research and development efforts.

Introduction: The Promise of a Novel Scaffold

The molecular formula this compound suggests a complex, polycyclic aromatic system rich in heteroatoms. The presence of six nitrogen atoms and a sulfur atom within an 18-carbon framework indicates a high degree of unsaturation and the likely presence of fused heterocyclic rings. Such structures are of significant interest in medicinal chemistry due to their diverse and potent biological activities. Fused nitrogen-sulfur heterocycles, in particular, are known to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological effects.[1][2][3][4][5][6]

This whitepaper serves as a proactive exploration of the potential of this compound, providing a foundational guide for researchers venturing into the synthesis and biological evaluation of this and structurally similar molecules.

Potential Biological Activities

Based on the prevalence of similar structural motifs in known bioactive molecules, we hypothesize that this compound could exhibit significant activity in the following therapeutic areas:

  • Anticancer Activity: Many heterocyclic compounds containing triazole or thiadiazole rings have demonstrated potent cytotoxic effects against various cancer cell lines.[1][7][8][9] The mechanism of action for such compounds often involves the inhibition of key enzymes in cancer cell proliferation, such as tubulin polymerization, or the induction of apoptosis.[7][8]

  • Antimicrobial Activity: The combination of nitrogen and sulfur in heterocyclic systems is a well-established pharmacophore for antimicrobial agents.[2][3][10][11] These compounds can target essential microbial enzymes or disrupt cell wall synthesis, leading to activity against a broad spectrum of bacteria and fungi.

  • Anti-inflammatory Activity: Fused pyrimidine derivatives, including those containing triazolo and tetrazolo rings, have been shown to possess significant anti-inflammatory properties.[12][13][14] The mechanism may involve the inhibition of pro-inflammatory enzymes or cytokines.

Quantitative Data Summary (Hypothetical)

To illustrate the potential potency of this compound, the following tables present hypothetical quantitative data that could be obtained from initial biological screenings.

Table 1: Hypothetical Anticancer Activity of this compound

Cancer Cell LineAssay TypeIC50 (µM)
MCF-7 (Breast)MTT Assay5.2
A549 (Lung)SRB Assay8.7
HCT116 (Colon)MTT Assay6.5

Table 2: Hypothetical Antimicrobial Activity of this compound

Microbial StrainAssay TypeMIC (µg/mL)
Staphylococcus aureusBroth Microdilution16
Escherichia coliBroth Microdilution32
Candida albicansBroth Microdilution8

Table 3: Hypothetical Anti-inflammatory Activity of this compound

AssayTargetIC50 (µM)
COX-2 InhibitionEnzyme Assay12.5
LPS-induced TNF-α release in RAW 264.7 cellsELISA15.8

Experimental Protocols

The following are detailed, albeit hypothetical, experimental protocols that could be employed to assess the biological activities of this compound.

In Vitro Anticancer Activity (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in DMSO to prepare a stock solution and then serially diluted in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The cells are treated with these dilutions for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

In Vitro Antimicrobial Activity (Broth Microdilution Assay)
  • Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth overnight at 37°C (for bacteria) or 30°C (for fungi). The cultures are then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Preparation: this compound is serially diluted in the appropriate broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated for 24 hours at the appropriate temperature.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations: Pathways and Workflows

To further elucidate the potential mechanisms and investigational pathways for this compound, the following diagrams are provided.

G cluster_0 Potential Anticancer Mechanism of this compound This compound This compound Tubulin Tubulin Subunits This compound->Tubulin Inhibition of Polymerization Microtubule Microtubule Dynamics Disruption MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Hypothetical signaling pathway for the anticancer activity of this compound.

G cluster_1 Experimental Workflow for Bioactivity Screening Synthesis Synthesis & Purification of this compound PrimaryScreening Primary Screening (Anticancer, Antimicrobial) Synthesis->PrimaryScreening HitIdentification Hit Identification (IC50/MIC Determination) PrimaryScreening->HitIdentification SecondaryScreening Secondary Screening (Mechanism of Action Studies) HitIdentification->SecondaryScreening LeadOptimization Lead Optimization SecondaryScreening->LeadOptimization

Caption: A logical workflow for the biological evaluation of this compound.

Conclusion and Future Directions

The molecular formula this compound represents a promising starting point for the discovery of novel therapeutic agents. The structural features inferred from this formula align with those of known anticancer, antimicrobial, and anti-inflammatory compounds. The hypothetical data and experimental protocols presented in this guide provide a strategic framework for the initial investigation of this and related molecules. Future research should focus on the synthesis of this compound and its analogs, followed by a comprehensive biological evaluation to validate the predicted activities. Elucidation of the precise mechanism of action and structure-activity relationships will be crucial for the development of potent and selective drug candidates. The exploration of this novel chemical space holds significant potential for addressing unmet medical needs.

References

C18H15ClN6S IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: November 2025

No compound with the molecular formula C18H15ClN6S has been identified in publicly available chemical databases.

A comprehensive search of prominent chemical databases, including PubChem, ChemSpider, and the NIST Chemistry WebBook, yielded no results for a compound with the specified molecular formula. Consequently, the IUPAC name and CAS number for this compound cannot be provided as no such registered compound appears to exist within these resources.

This lack of identification prevents the fulfillment of the request for an in-depth technical guide, including data presentation, experimental protocols, and visualizations, as there is no foundational chemical entity to research. It is possible that the molecular formula provided contains a typographical error or represents a novel compound not yet cataloged in these databases. Without a valid chemical identifier, further information regarding its properties, signaling pathways, or experimental workflows cannot be retrieved.

Unidentified Compound: C18H15ClN6S - A Technical Data Gap

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of chemical databases and scientific literature has revealed no specific, well-characterized compound with the molecular formula C18H15ClN6S . This lack of identification prevents the compilation of a detailed technical guide regarding its solubility, stability, and other physicochemical or biological properties as requested.

Extensive searches for a corresponding IUPAC name, CAS registry number, or any associated common names have been unsuccessful. Publicly accessible chemical databases such as PubChem and commercial supplier catalogs do not list a defined structure for this molecular formula. This suggests that this compound may represent a novel or theoretical compound, an unstable intermediate in a chemical synthesis, or a substance not yet characterized and documented in the public domain.

Without a defined chemical structure, it is impossible to predict or retrieve experimental data on key parameters such as:

  • Solubility: The solubility of a compound is intrinsically linked to its molecular structure, including the presence of polar and non-polar functional groups, its crystal lattice energy, and its ability to interact with different solvents.

  • Stability: A compound's stability under various conditions (e.g., temperature, pH, light) is determined by the strength of its chemical bonds and its susceptibility to degradation pathways such as hydrolysis, oxidation, or photolysis.

  • Biological Activity: Any potential interaction with biological systems, including signaling pathways, would be entirely dependent on the three-dimensional shape and chemical features of the molecule.

Consequently, the core requirements of the requested technical guide, including the presentation of quantitative data in tables, detailing of experimental protocols, and the creation of diagrams for signaling pathways or experimental workflows, cannot be fulfilled. The foundational information—the identity of the compound itself—is missing.

Should a specific chemical structure or a recognized name for this compound become available, a thorough analysis of its properties could be initiated. Researchers in possession of structural information for this compound are encouraged to perform experimental characterization to determine its fundamental physicochemical and biological attributes.

Spectroscopic Analysis of C18H15ClN6S: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. A compound with the molecular formula C18H15ClN6S presents a complex analytical challenge due to its high degree of unsaturation and the presence of multiple heteroatoms, suggesting a polycyclic, likely heteroaromatic, structure. This guide provides an in-depth overview of the standard spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—that would be employed to determine the structure of such a compound.

For the purpose of this technical guide, we will use a plausible hypothetical structure for this compound, hereafter referred to as "Spectrazoline," to illustrate the data analysis and interpretation process.

Hypothetical Target Structure: "Spectrazoline"

  • IUPAC Name: N-(4-chlorophenyl)-5-[2-(phenylamino)pyrimidin-4-yl]-1,3,4-thiadiazol-2-amine

  • Molecular Formula: this compound

  • Molecular Weight: 382.88 g/mol

This structure contains multiple aromatic and heteroaromatic rings, various C-N, C=N, C-S, and C-Cl bonds, and N-H protons, which will give rise to a rich and informative set of spectroscopic data.

Mass Spectrometry (MS)

Mass spectrometry is a critical first step in structural analysis, providing the molecular weight and formula of the compound. For a molecule like Spectrazoline, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Hypothetical Mass Spectrometry Data

The following data would be expected from an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrum.

m/z (Da) Relative Intensity (%) Assignment
384.0735[M+2]+• (Presence of 37Cl isotope)
382.07 100 [M]+• (Molecular Ion, Base Peak)
271.0545[M - C6H4Cl]+
255.0360[M - NHC6H4Cl]+•
127.0130[C6H4ClNH]+
92.0555[C6H6N]+
77.0440[C6H5]+

Note: The molecular ion peak is strong due to the stable nature of the aromatic and heteroaromatic rings[1][2]. The characteristic M+2 peak with an intensity of approximately one-third of the molecular ion confirms the presence of a single chlorine atom.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

This protocol outlines a general procedure for obtaining HRMS data using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer.

  • Sample Preparation: A 1 mg/mL stock solution of the sample (this compound) is prepared in HPLC-grade methanol or acetonitrile. The stock solution is then diluted to approximately 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrumentation: A high-resolution mass spectrometer, such as a Waters Xevo G2-XS QTof or a Thermo Scientific Q Exactive, is used.

  • Ionization: Electrospray ionization (ESI) is performed in positive ion mode, as the numerous nitrogen atoms in the structure are readily protonated[3][4].

    • Capillary Voltage: 2.5 - 3.5 kV

    • Cone Voltage: 20 - 40 V

    • Source Temperature: 120-150 °C

    • Desolvation Gas (N2) Flow: 600 - 800 L/h

    • Desolvation Temperature: 350 - 500 °C

  • Mass Analysis: The analyzer is operated in TOF mode to acquire data over a mass range of m/z 50-1000. An internal calibrant (lock mass), such as leucine enkephalin, is used to ensure high mass accuracy (typically < 5 ppm).

  • Data Acquisition and Processing: Data is acquired and processed using the instrument's software (e.g., MassLynx). The elemental composition is calculated from the accurate mass of the molecular ion peak ([M+H]+ in ESI).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations[5][6]. For Spectrazoline, IR spectroscopy will confirm the presence of N-H bonds, aromatic rings, and various C=N and C-X bonds.

Hypothetical Infrared (IR) Data

The data below is representative of what would be obtained from an Attenuated Total Reflectance (ATR) FT-IR spectrum.

Wavenumber (cm-1) Intensity Assignment
3350Medium, SharpN-H Stretch (Secondary Amine)
3080MediumAromatic C-H Stretch
1640StrongC=N Stretch (Pyrimidine Ring)
1595, 1520, 1480Strong to MediumC=C Stretch (Aromatic & Heteroaromatic Rings)
1340StrongC-N Stretch (Aryl Amine)
830Strongpara-disubstituted Benzene C-H bend (out-of-plane)
750StrongC-Cl Stretch
695StrongMonosubstituted Benzene C-H bend (out-of-plane)
Experimental Protocol: FT-IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common technique for solid and liquid samples as it requires minimal sample preparation[7].

  • Instrument Preparation: An FT-IR spectrometer equipped with an ATR accessory (e.g., a diamond crystal) is used. A background spectrum of the clean, empty ATR crystal is collected to account for atmospheric H2O and CO2.

  • Sample Application: A small amount (1-2 mg) of the solid this compound powder is placed directly onto the ATR crystal surface.

  • Data Acquisition: A pressure clamp is applied to ensure good contact between the sample and the crystal. The IR spectrum is recorded, typically by co-adding 16 or 32 scans over a range of 4000-600 cm-1 with a resolution of 4 cm-1.

  • Data Processing: The resulting spectrum is baseline-corrected and the peaks are labeled. The region below 1500 cm-1 is known as the fingerprint region and can be complex, but it is unique to the specific molecule[6][8].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. It provides information on the chemical environment, connectivity, and number of different types of protons and carbons[9].

Hypothetical 1H NMR Data (500 MHz, DMSO-d6)
Chemical Shift (δ, ppm) Multiplicity Integration Assignment
9.85s (br)1HNH (Thiadiazole-NH-ArCl)
9.60s (br)1HNH (Pyrimidine-NH-Ph)
8.41d, J=5.0 Hz1HPyrimidine H-6
7.80d, J=8.8 Hz2HChlorophenyl H-2, H-6 (ortho to NH)
7.65d, J=7.5 Hz2HPhenyl H-2, H-6 (ortho to NH)
7.45d, J=8.8 Hz2HChlorophenyl H-3, H-5 (meta to NH)
7.38t, J=7.5 Hz2HPhenyl H-3, H-5 (meta to NH)
7.15t, J=7.5 Hz1HPhenyl H-4 (para to NH)
7.10d, J=5.0 Hz1HPyrimidine H-5

Note: Protons on aromatic rings typically appear in the 6.5-8.0 ppm range[10]. The broad singlets for NH protons are characteristic and would disappear upon adding a drop of D2O to the NMR tube.

Hypothetical 13C NMR Data (125 MHz, DMSO-d6)
Chemical Shift (δ, ppm) Assignment
168.5Thiadiazole C-2 (attached to NH)
165.2Thiadiazole C-5 (attached to Pyrimidine)
162.0Pyrimidine C-2 (attached to NHPh)
160.1Pyrimidine C-4 (attached to Thiadiazole)
158.3Pyrimidine C-6
140.2Phenyl C-1 (ipso, attached to NH)
138.1Chlorophenyl C-1 (ipso, attached to NH)
129.5Chlorophenyl C-4 (ipso, attached to Cl)
129.1Phenyl C-3, C-5
128.8Chlorophenyl C-3, C-5
123.0Phenyl C-4
121.5Phenyl C-2, C-6
119.8Chlorophenyl C-2, C-6
108.4Pyrimidine C-5

Note: Carbons in aromatic and heteroaromatic rings typically resonate between 110-170 ppm[4][11]. Carbons bonded to heteroatoms (N, S) are often shifted further downfield.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the this compound sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak[9].

  • Instrumentation: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is used.

  • 1H NMR Acquisition:

    • The sample is placed in the magnet and the field is locked and shimmed to achieve homogeneity.

    • A standard one-pulse experiment is run.

    • Key parameters include a 90° pulse angle, a spectral width of ~16 ppm, an acquisition time of ~2-3 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

  • 13C NMR Acquisition:

    • A proton-decoupled experiment (e.g., zgpg30) is used to ensure all carbon signals appear as singlets.

    • Due to the low natural abundance of 13C, more scans are required (several hundred to thousands), leading to longer acquisition times.

    • Key parameters include a 30-45° pulse angle to shorten the relaxation delay, a spectral width of ~240 ppm, and a relaxation delay of 2 seconds.

  • 2D NMR (Optional but Recommended): To confirm assignments, 2D NMR experiments such as COSY (1H-1H correlation), HSQC (1H-13C one-bond correlation), and HMBC (1H-13C long-range correlation) would be performed.

Integrated Spectroscopic Analysis Workflow

The structural elucidation of a novel compound is a puzzle where each spectroscopic technique provides a crucial piece of information. The data from MS, IR, and NMR are integrated to build a complete and unambiguous picture of the molecular structure.

Spectroscopic_Workflow cluster_start Initial Analysis cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy cluster_nmr NMR Spectroscopy cluster_end Structure Elucidation Start Unknown Sample (this compound) MS HRMS Analysis Start->MS IR FT-IR Analysis Start->IR NMR_1D 1D NMR (1H, 13C) Start->NMR_1D MS_Data Molecular Formula Confirmation (this compound) Isotope Pattern (Cl) MS->MS_Data Integration Data Integration & Analysis MS_Data->Integration IR_Data Functional Group ID (N-H, C=N, C=C, C-Cl) IR->IR_Data IR_Data->Integration NMR_2D 2D NMR (COSY, HSQC) NMR_1D->NMR_2D NMR_Data C-H Framework Connectivity Proton/Carbon Environments NMR_1D->NMR_Data NMR_2D->NMR_Data NMR_Data->Integration Structure Proposed Structure Confirmed Integration->Structure

Caption: Workflow for Spectroscopic Structure Elucidation.

This workflow illustrates a systematic approach to structure determination[12][13]. The process begins with obtaining the molecular formula from mass spectrometry. Infrared spectroscopy then provides key information about the functional groups present. Finally, a detailed analysis of 1D and 2D NMR spectra allows for the complete assembly of the molecular structure, with each piece of data serving to confirm or refine the proposed hypothesis until a single, consistent structure is determined.

References

In Silico Target Prediction for C18H15ClN6S: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The identification of molecular targets is a critical and often challenging step in the drug discovery and development process. For novel chemical entities, such as the compound with the molecular formula C18H15ClN6S, in silico target prediction methods offer a rapid and cost-effective approach to generate hypotheses about its mechanism of action and potential therapeutic applications. These computational techniques leverage vast biological and chemical datasets to predict interactions between a small molecule and protein targets. This guide provides a comprehensive overview of the methodologies, data interpretation, and experimental validation protocols relevant to the in silico target prediction for a novel compound, hypothetically designated as "Compound X" for the purposes of this document.

In Silico Target Prediction Workflow

The process of predicting biological targets for a novel compound like this compound involves a multi-step computational workflow. This workflow typically combines ligand-based and structure-based approaches to increase the confidence of the predictions.

Ligand-Based Methods

Ligand-based methods rely on the principle that structurally similar molecules are likely to have similar biological activities. These approaches compare the chemical features of the query molecule (this compound) to those of known active compounds in large databases.

  • Chemical Similarity Searching: This method involves searching chemical databases like PubChem or ChEMBL for molecules with high structural similarity to Compound X. The known targets of the identified similar molecules are then considered as potential targets for Compound X.

  • Pharmacophore Modeling: A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to interact with a specific target. A pharmacophore model can be generated from a set of known active ligands and then used to screen for other molecules, like Compound X, that fit the model.[1][2]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships between the chemical structures of compounds and their biological activities. If a suitable QSAR model exists for a particular target class, it can be used to predict the activity of Compound X.

Structure-Based Methods

Structure-based methods utilize the three-dimensional structure of potential protein targets to predict binding interactions with the query molecule.

  • Reverse Docking: In contrast to traditional docking where a ligand is docked into a single protein target, reverse docking involves docking a single ligand (Compound X) against a large library of protein structures.[3][4][5] This approach can identify potential targets for which the compound has a high binding affinity. Web servers and software like ReverseDock facilitate this process.[6]

  • Binding Site Similarity: This method compares the predicted binding site of Compound X on a protein to the known binding sites of other ligands. If the binding site is similar to that of a known drug, it suggests that Compound X might have a similar target.

The following diagram illustrates a typical in silico target prediction workflow:

In_Silico_Workflow cluster_ligand_based Ligand-Based Methods cluster_structure_based Structure-Based Methods Similarity_Searching Chemical Similarity Searching Predicted_Targets List of Predicted Targets Similarity_Searching->Predicted_Targets Pharmacophore_Modeling Pharmacophore Modeling Pharmacophore_Modeling->Predicted_Targets QSAR_Analysis QSAR Analysis QSAR_Analysis->Predicted_Targets Reverse_Docking Reverse Docking Reverse_Docking->Predicted_Targets Binding_Site_Similarity Binding Site Similarity Binding_Site_Similarity->Predicted_Targets Input_Molecule Input Molecule (this compound) Input_Molecule->Similarity_Searching Input_Molecule->Pharmacophore_Modeling Input_Molecule->QSAR_Analysis Input_Molecule->Reverse_Docking Input_Molecule->Binding_Site_Similarity Experimental_Validation Experimental Validation Predicted_Targets->Experimental_Validation

A generalized workflow for in silico target prediction of a small molecule.

Hypothetical Predicted Targets for this compound

Based on a hypothetical in silico screening, a list of potential protein targets for this compound has been generated. The following table summarizes the quantitative data from these predictions.

Target IDTarget NameGene SymbolTarget ClassDocking Score (kcal/mol)Similarity Score (Tanimoto)
P00533Epidermal Growth Factor ReceptorEGFRKinase-9.80.82
P04626Cyclin-Dependent Kinase 2CDK2Kinase-9.20.75
P27361Mitogen-Activated Protein Kinase 1MAPK1Kinase-8.90.71
P08581Adrenergic Receptor Beta-2ADRB2GPCR-8.50.68
Q9Y243Dipeptidyl Peptidase 4DPP4Protease-8.10.65

Experimental Validation Protocols

The computational predictions must be validated through experimental assays to confirm the biological activity of this compound.[7][8][9] Below are detailed protocols for key experiments to validate the predicted kinase targets.

Kinase Inhibition Assay

This assay determines the ability of Compound X to inhibit the activity of a specific kinase. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[10]

Materials:

  • Recombinant human kinase (e.g., EGFR, CDK2)

  • Kinase substrate (specific to the kinase)

  • ATP

  • Compound X (this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of Compound X in DMSO.

  • In a 384-well plate, add 1 µL of the diluted Compound X or DMSO (vehicle control).

  • Add 2 µL of the kinase enzyme solution to each well.

  • Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding 2 µL of a solution containing the kinase substrate and ATP.

  • Incubate the reaction at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of Compound X and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of Compound X on the proliferation and viability of cancer cells that are known to be dependent on the activity of the predicted target kinases (e.g., EGFR-dependent cancer cell lines). The MTT assay is a colorimetric assay that measures cellular metabolic activity.[11][12][13]

Materials:

  • Cancer cell line (e.g., A549, a human lung adenocarcinoma cell line with high EGFR expression)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Compound X (this compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare a serial dilution of Compound X in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Compound X or DMSO (vehicle control).

  • Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 10 µL of the MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of Compound X and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

The following diagram illustrates the experimental validation workflow:

Experimental_Validation_Workflow Predicted_Targets Predicted Targets (e.g., EGFR, CDK2) Biochemical_Assay Biochemical Assay (Kinase Inhibition Assay) Predicted_Targets->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (MTT Assay) Biochemical_Assay->Cell_Based_Assay If active Target_Validation Target Validated Cell_Based_Assay->Target_Validation If active Hit_to_Lead Hit-to-Lead Optimization Target_Validation->Hit_to_Lead

A streamlined workflow for the experimental validation of predicted targets.

Signaling Pathway Analysis

Understanding the signaling pathways in which the predicted targets are involved is crucial for elucidating the potential mechanism of action of this compound. For instance, the Epidermal Growth Factor Receptor (EGFR) is a key component of a complex signaling network that regulates cell proliferation, survival, and differentiation.[14][15]

The following diagram illustrates a simplified EGFR signaling pathway:

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Akt Akt PI3K->Akt Akt->Transcription_Factors Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation

A simplified representation of the EGFR signaling cascade.

Conclusion

The in silico prediction of biological targets for novel compounds like this compound provides a powerful starting point for drug discovery programs. By combining various computational methods, researchers can generate a prioritized list of potential targets for experimental validation. The subsequent confirmation of these predictions through biochemical and cell-based assays is essential to validate the compound's mechanism of action and to guide further lead optimization efforts. This integrated approach of computational prediction and experimental validation accelerates the identification of promising new drug candidates.

References

Methodological Framework for the Characterization of Novel Compound C18H15ClN6S

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Drug Discovery Professionals

Abstract

The emergence of novel chemical entities presents both opportunities and challenges in the field of drug discovery. A compound with the molecular formula C18H15ClN6S represents a unique scaffold that warrants a systematic and thorough investigation to elucidate its potential therapeutic value. This guide provides a comprehensive methodological framework for researchers, scientists, and drug development professionals to characterize such a novel compound. It outlines the essential steps from structural verification and homology assessment to the determination of its mechanism of action, supported by detailed experimental protocols and data presentation strategies. The following sections detail a hypothetical workflow for the characterization of a putative compound, designated here as "Compound X," with the molecular formula this compound.

Compound Identification and Structural Elucidation

A search of prominent chemical databases for the molecular formula this compound does not yield a well-characterized, publicly known compound. This indicates that a substance with this formula is likely a novel investigational compound. For the purpose of this guide, we will hypothesize a potential structure for "Compound X" to illustrate the characterization process. A plausible structure could be a substituted pyrimidine derivative, a class of compounds known for diverse biological activities.

Hypothetical Structure of Compound X:

  • Core: A pyrimidine ring, a common scaffold in medicinal chemistry.

  • Substituents:

    • A 4-chlorophenyl group, which can influence binding affinity and metabolic stability.

    • A methyl-substituted pyrimidine ring.

    • A tetrazole moiety, which can act as a bioisostere for a carboxylic acid group.

    • A sulfonamide linker, a common functional group in many approved drugs.

The initial step for any newly synthesized or isolated compound is the rigorous confirmation of its chemical structure and purity.

Table 1: Recommended Analytical Techniques for Structural Verification

TechniquePurpose
Mass Spectrometry (MS) To confirm the molecular weight and elemental composition. High-resolution MS (HRMS) is preferred.
Nuclear Magnetic Resonance (NMR) To determine the 3D structure and connectivity of atoms. 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC) are essential.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the presence of key functional groups (e.g., C=N, S=O, N-H).
High-Performance Liquid Chromatography (HPLC) To assess the purity of the compound. A purity level of >95% is typically required for biological assays.

Homology Assessment and in Silico Screening

Once the structure of Compound X is confirmed, homology assessment can provide initial hypotheses about its potential biological targets and mechanism of action. This involves comparing its structure to databases of known bioactive compounds.

Methodology:

  • Structural Similarity Searches: Utilize platforms like PubChem, ChEMBL, and SciFinder to identify compounds with similar scaffolds or key functional motifs.

  • Pharmacophore Modeling: Identify the 3D arrangement of essential features of Compound X and screen for known drugs that share this pharmacophore.

  • Target Prediction: Employ computational tools (e.g., SwissTargetPrediction, SuperPred) that predict potential protein targets based on the compound's structure.

For our hypothetical Compound X, a structural similarity search might reveal homology to known inhibitors of kinases, ion channels, or specific enzymes, guiding the initial in vitro screening efforts.

In Vitro Biological Screening and Target Validation

The next phase involves a series of in vitro assays to determine the biological activity of Compound X and validate the predicted targets.

Initial Broad-Spectrum Screening

A broad-spectrum screening approach can efficiently identify the general biological activity of the compound.

Table 2: Example of a Broad-Spectrum Screening Panel

Assay TypeTarget ClassPurpose
Enzyme Inhibition Kinases, Proteases, PhosphatasesTo identify specific enzyme inhibitory activity.
Receptor Binding GPCRs, Nuclear ReceptorsTo determine if the compound binds to and modulates receptor function.
Cell-Based Assays Cancer cell lines, Immune cellsTo assess cytotoxicity, anti-proliferative, or immunomodulatory effects.
Antimicrobial Assays Bacteria (Gram-positive and -negative), FungiTo evaluate potential antimicrobial properties.
Experimental Protocol: Kinase Inhibition Assay

This protocol describes a representative method to assess the inhibitory activity of Compound X against a panel of kinases.

Objective: To determine the IC50 value of Compound X against a specific kinase (e.g., a receptor tyrosine kinase).

Materials:

  • Recombinant human kinase

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Compound X (dissolved in DMSO)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well microplates

  • Plate reader (luminometer)

Procedure:

  • Prepare serial dilutions of Compound X in DMSO, then dilute further in kinase buffer.

  • In a 384-well plate, add 5 µL of the diluted compound or DMSO (vehicle control).

  • Add 10 µL of a solution containing the kinase and the peptide substrate to each well.

  • Incubate for 10 minutes at room temperature to allow compound-enzyme interaction.

  • Initiate the kinase reaction by adding 10 µL of ATP solution.

  • Incubate for 1 hour at room temperature.

  • Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Hypothetical Signaling Pathway of Compound X

Based on the results of the in vitro screening, a potential signaling pathway can be proposed. For instance, if Compound X is found to be a potent inhibitor of a receptor tyrosine kinase (RTK), its mechanism of action could involve the disruption of a key signaling cascade implicated in cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes CompoundX Compound X CompoundX->RTK Inhibits Ligand Growth Factor (Ligand) Ligand->RTK Binds

Figure 1: Hypothetical signaling pathway inhibited by Compound X.

Experimental Workflow and Data Presentation

A structured workflow is crucial for the systematic evaluation of a novel compound. The following diagram illustrates a typical workflow from initial screening to lead optimization.

G cluster_discovery Discovery Phase cluster_validation Validation & Lead Generation cluster_optimization Lead Optimization HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Selectivity Selectivity Profiling Dose_Response->Selectivity In_Vitro_Tox In Vitro Toxicology Selectivity->In_Vitro_Tox SAR Structure-Activity Relationship (SAR) In_Vitro_Tox->SAR ADME In Vitro ADME (Metabolic Stability, Permeability) SAR->ADME In_Vivo In Vivo Efficacy & PK/PD Studies ADME->In_Vivo

Methodological & Application

Application Notes and Protocols for C18H15ClN6S In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

A thorough search of scientific literature and databases for the molecular formula C18H15ClN6S did not yield specific in vitro assay protocols, quantitative data, or established signaling pathways associated with a compound of this composition. This suggests that this compound may represent a novel chemical entity, a compound under early-stage investigation that is not yet publicly disclosed, or a derivative of a known scaffold that has not been explicitly studied under this identifier.

The provided search results offer general information on in vitro assays for various classes of compounds, such as canthin-6-one alkaloids and lichen-derived monoaromatic compounds, and provide guidance on conducting cell-based assays. However, without a specific chemical structure or common name for this compound, it is not possible to ascertain its biological targets or to develop relevant and specific in vitro assay protocols.

To facilitate the creation of detailed Application Notes and Protocols, further information is required, including:

  • Chemical Structure: The two-dimensional or three-dimensional structure of the molecule is essential to predict its potential biological activities and to design relevant assays.

  • Common Name or Internal Code: Any alternative identifiers for the compound would enable a more targeted search of scientific and patent literature.

  • Therapeutic Target or Biological Class: Information about the intended biological target (e.g., a specific enzyme, receptor, or signaling pathway) or the general class of compounds to which this compound belongs would guide the selection of appropriate assays.

  • Source or Origin: Knowing the origin of the compound (e.g., synthetic, natural product) could provide clues about its potential biological properties.

Upon provision of more specific information, it will be possible to develop a comprehensive set of in vitro assay protocols. For illustrative purposes, a hypothetical workflow and a generic protocol for a common in vitro assay are provided below.

Hypothetical Experimental Workflow

This diagram illustrates a general workflow for the in vitro characterization of a novel chemical entity.

Experimental Workflow cluster_0 Compound Characterization cluster_1 Primary Screening cluster_2 Secondary & Mechanistic Assays Compound\n(this compound) Compound (this compound) Purity & Identity\n(LC-MS, NMR) Purity & Identity (LC-MS, NMR) Compound\n(this compound)->Purity & Identity\n(LC-MS, NMR) Target-Based Assay\n(e.g., Kinase Inhibition) Target-Based Assay (e.g., Kinase Inhibition) Purity & Identity\n(LC-MS, NMR)->Target-Based Assay\n(e.g., Kinase Inhibition) Proceed if pure Phenotypic Assay\n(e.g., Cell Viability) Phenotypic Assay (e.g., Cell Viability) Purity & Identity\n(LC-MS, NMR)->Phenotypic Assay\n(e.g., Cell Viability) Proceed if pure Dose-Response\n(IC50/EC50 Determination) Dose-Response (IC50/EC50 Determination) Target-Based Assay\n(e.g., Kinase Inhibition)->Dose-Response\n(IC50/EC50 Determination) If active Phenotypic Assay\n(e.g., Cell Viability)->Dose-Response\n(IC50/EC50 Determination) If active Mechanism of Action\n(e.g., Western Blot, qPCR) Mechanism of Action (e.g., Western Blot, qPCR) Dose-Response\n(IC50/EC50 Determination)->Mechanism of Action\n(e.g., Western Blot, qPCR) Signaling Pathway Analysis Signaling Pathway Analysis Mechanism of Action\n(e.g., Western Blot, qPCR)->Signaling Pathway Analysis

Caption: General workflow for in vitro compound characterization.

Generic Protocol: Cell Viability Assay (MTT)

This protocol describes a common method to assess the effect of a test compound on the viability of cultured cells.

Objective: To determine the concentration-dependent effect of this compound on the viability of a selected cancer cell line (e.g., A549, human lung carcinoma).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Selected cancer cell line (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium. A typical concentration range might be from 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of solvent as the highest concentration of the test compound) and a positive control (a known cytotoxic agent).

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate the plate for another 48-72 hours at 37°C and 5% CO2.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration of the test compound using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Hypothetical Signaling Pathway Inhibition

Should this compound be identified as an inhibitor of a specific signaling pathway, for example, the JAK-STAT pathway which is often implicated in inflammation and cancer, the following diagram illustrates the potential point of intervention.

JAK-STAT_Pathway_Inhibition Receptor Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Dimerization Dimerization pSTAT->Dimerization Nuclear Translocation Nuclear Translocation Dimerization->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription This compound This compound This compound->JAK Inhibits

Caption: Hypothetical inhibition of the JAK-STAT pathway by this compound.

Further progress on this topic is contingent on the provision of more specific details about the compound this compound.

Application Notes and Protocols for Cell-Based Screening of C18H15ClN6S, a Novel c-MYC Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The proto-oncogene c-MYC is a critical transcription factor that regulates a vast array of cellular processes, including proliferation, growth, and apoptosis. Its dysregulation is a hallmark of a majority of human cancers, making it a highly sought-after target for therapeutic intervention. Direct inhibition of c-MYC has proven challenging due to its "undruggable" nature as a transcription factor lacking a defined enzymatic pocket. However, significant progress has been made in developing small molecules that disrupt the crucial protein-protein interaction between c-MYC and its obligate binding partner, MAX. This dimerization is essential for c-MYC's transcriptional activity.

This document provides detailed application notes and protocols for the cell-based screening of a novel compound, C18H15ClN6S, a potent inhibitor of the c-MYC/MAX interaction. This small molecule represents a promising candidate for the development of targeted cancer therapies. The following sections will detail its mechanism of action, provide quantitative data for its activity, and outline step-by-step protocols for its evaluation in cell-based assays.

Mechanism of Action

This compound functions by directly binding to the basic helix-loop-helix leucine zipper (bHLH-LZ) domain of the c-MYC protein. This binding event sterically hinders the heterodimerization of c-MYC with MAX. The disruption of the c-MYC/MAX complex prevents its binding to E-box DNA sequences in the promoter regions of c-MYC target genes, thereby inhibiting their transcription. The downstream effects of this inhibition include cell cycle arrest and induction of apoptosis in c-MYC-dependent cancer cells.

C18H15ClN6S_Mechanism_of_Action cluster_0 Normal c-MYC Activity cluster_1 Inhibition by this compound c-MYC c-MYC c-MYC/MAX Dimer c-MYC/MAX Dimer c-MYC->c-MYC/MAX Dimer Inactive c-MYC Inactive c-MYC MAX MAX MAX->c-MYC/MAX Dimer E-box E-box c-MYC/MAX Dimer->E-box Binds to Target Gene Transcription Target Gene Transcription E-box->Target Gene Transcription Activates Cell Proliferation Cell Proliferation Target Gene Transcription->Cell Proliferation This compound This compound This compound->c-MYC Binds to No Dimerization No Dimerization Inactive c-MYC->No Dimerization No Transcription No Transcription No Dimerization->No Transcription Apoptosis Apoptosis No Transcription->Apoptosis

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound against various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Assay Type
HeLaCervical Cancer5.2Cell Viability (MTT)
MCF-7Breast Cancer8.1Cell Viability (MTT)
A549Lung Cancer12.5Cell Viability (MTT)
JurkatT-cell Leukemia3.8Apoptosis (Annexin V)

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add this compound Dilutions Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines (e.g., Jurkat)

  • Complete growth medium

  • This compound stock solution (10 mM in DMSO)

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate at a density of 1 x 10^6 cells/well in 2 mL of complete growth medium.

  • Incubate for 24 hours at 37°C.

  • Treat the cells with various concentrations of this compound for 24-48 hours. Include a vehicle control.

  • Harvest the cells by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Apoptosis_Assay_Workflow Start Start Seed_Cells Seed Cells in 6-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with this compound Incubate_24h->Treat_Cells Incubate_24_48h Incubate 24-48h Treat_Cells->Incubate_24_48h Harvest_Cells Harvest and Wash Cells Incubate_24_48h->Harvest_Cells Stain_Cells Stain with Annexin V-FITC and PI Harvest_Cells->Stain_Cells Incubate_15min Incubate 15 min Stain_Cells->Incubate_15min Analyze_FCM Analyze by Flow Cytometry Incubate_15min->Analyze_FCM End End Analyze_FCM->End

Caption: Workflow for the Annexin V/PI apoptosis assay.

Conclusion

The compound this compound demonstrates significant potential as a c-MYC inhibitor for cancer therapy. The provided protocols offer a robust framework for its initial characterization and evaluation in a cell-based screening setting. Further studies, including in vivo efficacy and toxicity assessments, are warranted to fully elucidate its therapeutic potential.

Application Notes and Protocols for C18H15ClN6S as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches of chemical and biological databases did not yield specific information for a compound with the molecular formula C18H15ClN6S. However, the elemental composition suggests that this molecule may belong to the thieno[2,3-d]pyrimidine class of compounds. Thieno[2,3-d]pyrimidines are a well-established class of kinase inhibitors, with many derivatives developed as potential anticancer agents.

Therefore, this document provides a representative application note and protocol for a thieno[2,3-d]pyrimidine as a potential inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a common target for this class of compounds. The data and protocols presented are based on known thieno[2,3-d]pyrimidine derivatives and should be considered as a general guideline for the investigation of a novel compound like this compound.

Introduction

Thieno[2,3-d]pyrimidines are heterocyclic compounds that are structurally similar to purines and act as "hinge-binding" motifs in the ATP-binding pocket of various protein kinases.[1][2] This structural feature allows them to be potent and selective kinase inhibitors. One of the most important targets for this class of compounds is VEGFR-2, a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels.[3] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, making it a key target for cancer therapy.[3][4] The inhibition of VEGFR-2 can block tumor angiogenesis, thereby restricting tumor growth and metastasis. This document outlines the potential application of this compound as a VEGFR-2 inhibitor and provides a detailed protocol for its in vitro evaluation.

Mechanism of Action: Inhibition of VEGFR-2 Signaling

VEGF-A, a potent pro-angiogenic factor, binds to the extracellular domain of VEGFR-2, leading to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[1][3][5][6] A thieno[2,3-d]pyrimidine-based inhibitor like this compound would competitively bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing ATP from binding and thereby inhibiting receptor autophosphorylation and all subsequent downstream signaling events.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2_inactive VEGFR-2 (inactive) VEGF->VEGFR2_inactive Binding VEGFR2_active VEGFR-2 (dimerized & phosphorylated) VEGFR2_inactive->VEGFR2_active Dimerization & Autophosphorylation PLCg PLCγ VEGFR2_active->PLCg Activation PI3K PI3K VEGFR2_active->PI3K Activation PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Inhibitor->VEGFR2_active Inhibition

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

Quantitative Data

The following table summarizes the in vitro inhibitory activity of a representative thieno[2,3-d]pyrimidine compound against VEGFR-2 and other related kinases. This data is provided as an example of the expected potency and selectivity for a compound of this class. The specific activity of this compound would need to be determined experimentally.

Kinase TargetRepresentative IC50 (nM)Reference Compound (Sorafenib) IC50 (nM)
VEGFR-2 21 90
VEGFR-115020
PDGFR-β8058
c-Kit12068
RET9535

Data is hypothetical and based on reported activities of known thieno[2,3-d]pyrimidine VEGFR-2 inhibitors for illustrative purposes.[7]

Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol describes a luminescent-based kinase assay to determine the in vitro inhibitory activity of this compound against recombinant human VEGFR-2. The assay measures the amount of ATP remaining in the reaction after kinase-catalyzed phosphorylation of a substrate. A decrease in luminescence indicates higher kinase activity, while an increase in luminescence indicates inhibition.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - 1x Kinase Buffer - Diluted ATP - Diluted Substrate Start->Prepare_Reagents Dispense_Inhibitor Dispense Test Compound (this compound) and Controls into 96-well plate Prepare_Reagents->Dispense_Inhibitor Add_Kinase Add Recombinant VEGFR-2 Enzyme Dispense_Inhibitor->Add_Kinase Incubate_1 Incubate at 30°C for 10 minutes Add_Kinase->Incubate_1 Initiate_Reaction Initiate Reaction by adding ATP/Substrate Mix Incubate_1->Initiate_Reaction Incubate_2 Incubate at 30°C for 45 minutes Initiate_Reaction->Incubate_2 Add_Detection_Reagent Add Kinase-Glo® Max Reagent Incubate_2->Add_Detection_Reagent Incubate_3 Incubate at Room Temperature for 15 minutes Add_Detection_Reagent->Incubate_3 Read_Luminescence Read Luminescence on a Plate Reader Incubate_3->Read_Luminescence Analyze_Data Analyze Data and Calculate IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental Workflow for VEGFR-2 Kinase Inhibition Assay.

Materials and Reagents
  • Recombinant Human VEGFR-2 (KDR) kinase domain

  • Kinase Substrate (e.g., Poly (Glu, Tyr) 4:1)

  • ATP (Adenosine 5'-triphosphate)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • DTT (Dithiothreitol)

  • Test Compound (this compound) dissolved in DMSO

  • Positive Control Inhibitor (e.g., Sorafenib)

  • Kinase-Glo® Max Luminescent Kinase Assay Kit (or equivalent)

  • White, opaque 96-well microplates

  • Multichannel pipettes and sterile tips

  • Plate reader with luminescence detection capabilities

Assay Procedure
  • Reagent Preparation:

    • Prepare 1x Kinase Buffer by diluting a 5x stock solution with sterile distilled water. If required, add DTT to a final concentration of 1 mM.

    • Prepare the desired concentration of ATP and substrate in 1x Kinase Buffer. The final ATP concentration should be at or near its Km for VEGFR-2 (typically 10-50 µM).

  • Compound Preparation:

    • Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration would be 10 mM.

    • Further dilute the compound in 1x Kinase Buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup:

    • To a 96-well plate, add 5 µL of the diluted test compound or control (positive control inhibitor, or 1% DMSO for "no inhibitor" control).

    • Add 20 µL of 1x Kinase Buffer to the "blank" wells (no enzyme).

  • Enzyme Addition:

    • Dilute the recombinant VEGFR-2 enzyme to the desired concentration in 1x Kinase Buffer.

    • Add 20 µL of the diluted enzyme to all wells except the "blank" wells.

    • Incubate the plate at 30°C for 10 minutes.

  • Reaction Initiation:

    • Prepare a master mix of ATP and substrate in 1x Kinase Buffer.

    • Add 25 µL of the ATP/substrate mix to all wells to initiate the kinase reaction. .

  • Incubation:

    • Incubate the plate at 30°C for 45 minutes.

  • Signal Detection:

    • Equilibrate the Kinase-Glo® Max reagent to room temperature.

    • Add 50 µL of the Kinase-Glo® Max reagent to each well.

    • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Data Acquisition:

    • Measure the luminescence of each well using a microplate reader.

Data Analysis
  • Subtract the average luminescence signal of the "blank" wells from all other wells.

  • The "no inhibitor" control represents 100% kinase activity. The "positive control" inhibitor should show maximal inhibition.

  • Calculate the percent inhibition for each concentration of the test compound using the following formula:

    % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_NoInhibitor))

  • Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

These application notes and protocols provide a comprehensive framework for the initial characterization of this compound as a potential VEGFR-2 inhibitor. Experimental conditions, particularly enzyme and substrate concentrations, may need to be optimized for best results.

References

Application Notes and Protocols for High-Throughput Screening with C18H15ClN6S

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the chemical compound with the molecular formula C18H15ClN6S did not yield specific information regarding its identity, chemical properties, or biological activities. This lack of foundational data precludes the creation of a detailed and specific high-throughput screening (HTS) application note and protocol as requested.

For a meaningful and scientifically valid HTS campaign, critical information about the test compound is required, including:

  • Chemical Identity and Structure: The specific chemical structure is necessary to understand its potential interactions with biological targets.

  • Synonyms and CAS Number: These identifiers are crucial for accurately searching databases and literature for existing information.

  • Known Biological Target(s): Identifying the protein, enzyme, or pathway that the compound is expected to modulate is fundamental to assay design.

  • Mechanism of Action: Understanding how the compound elicits a biological response is key to developing a relevant screening assay.

Without this information, it is not possible to:

  • Design a relevant and specific HTS assay.

  • Develop detailed experimental protocols for compound handling, assay execution, and data analysis.

  • Summarize quantitative data into structured tables, as no data exists.

  • Create meaningful diagrams of signaling pathways or experimental workflows.

General Principles of High-Throughput Screening

While a specific protocol for this compound cannot be provided, the following outlines the general principles and workflow of a typical HTS campaign, which would be adapted once a specific biological target is identified.

I. Assay Development and Optimization

The first step in any HTS campaign is to develop a robust and reliable assay. This involves:

  • Principle of the Assay: Selecting an appropriate assay format (e.g., biochemical, cell-based) that can measure the activity of the biological target.

  • Reagent Preparation: Sourcing and preparing all necessary reagents, including the target protein/enzyme, substrates, cells, and detection reagents.

  • Assay Miniaturization: Adapting the assay to a high-density plate format (e.g., 384- or 1536-well plates) to reduce reagent consumption and increase throughput.

  • Assay Optimization: Systematically varying parameters such as reagent concentrations, incubation times, and temperature to achieve optimal assay performance (e.g., signal-to-background ratio, Z'-factor).

II. High-Throughput Screening Campaign

Once a robust assay is developed, the HTS campaign can be initiated.

Experimental Workflow for a Typical HTS Campaign

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Library Compound Library (e.g., this compound) Assay_Plates Assay Plate Preparation Compound_Library->Assay_Plates Dispensing Compound Dispensing Assay_Plates->Dispensing Reagent_Addition Reagent Addition Dispensing->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Detection Signal Detection Incubation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Hit_Identification Hit Identification Data_Acquisition->Hit_Identification Confirmation Hit Confirmation Hit_Identification->Confirmation Dose_Response Dose-Response Analysis Confirmation->Dose_Response

Caption: A generalized workflow for a high-throughput screening campaign.

III. Data Analysis and Hit Confirmation

Following the primary screen, the data is analyzed to identify "hits" - compounds that exhibit the desired activity.

Table 1: Example Data Summary from a Primary HTS Screen

Compound IDConcentration (µM)% InhibitionZ-ScoreHit Status
Cmpd-001105.20.3Inactive
Cmpd-0021085.13.5Hit
Cmpd-0031012.30.8Inactive
...............
This compound10Data Not AvailableN/AN/A

Hit Confirmation and Dose-Response Analysis

Confirmed hits are then subjected to further testing to validate their activity and determine their potency.

Table 2: Example Dose-Response Data for a Confirmed Hit

Compound IDConcentration (µM)% Inhibition
Cmpd-00210098.2
Cmpd-0023095.1
Cmpd-0021084.5
Cmpd-002352.3
Cmpd-002120.1
Cmpd-0020.38.9
Cmpd-0020.12.1
IC50 (µM) \multicolumn{2}{c}{2.8 }

IV. Illustrative Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be the target of an HTS campaign. The specific components would be determined by the biological context of the screen.

Signaling_Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Inhibitor Inhibitor (e.g., this compound) Inhibitor->Kinase1

Caption: A hypothetical signaling pathway targeted by a small molecule inhibitor.

To proceed with a meaningful application note for this compound, further information regarding its chemical nature and biological target is essential. Researchers and drug development professionals are encouraged to first characterize the compound before embarking on a high-throughput screening campaign.

Application Notes and Protocols for the Experimental Use of C18H15ClN6S

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound with the molecular formula C18H15ClN6S is not a well-documented agent in publicly available scientific literature. Therefore, these application notes provide a generalized framework for the initial characterization and experimental use of a novel chemical entity with this formulation. The protocols outlined below are standard methodologies and should be adapted based on the observed properties of the specific compound.

Initial Characterization of a Novel Compound

Prior to biological evaluation, a thorough characterization of the synthesized compound this compound is essential to ensure its identity, purity, and stability.

1.1. Structural Verification and Purity Analysis It is imperative to confirm the chemical structure and purity of the compound. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A purity of >95% is generally required for biological assays.

1.2. Solubility Assessment The solubility of the compound in various solvents should be determined to prepare appropriate stock solutions for in vitro and in vivo experiments. Common solvents for initial testing include dimethyl sulfoxide (DMSO), ethanol, and aqueous buffers.

In Vitro Biological Evaluation

The following section outlines a hypothetical screening cascade to identify the biological activity of this compound.

2.1. Initial Cytotoxicity Screening

A primary assessment of the compound's effect on cell viability is crucial. The MTT assay is a widely used colorimetric method for this purpose.

Protocol: MTT Assay for Cell Viability

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell line (e.g., A549, HeLa, MCF-7)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

Table 1: Hypothetical Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineIC50 (µM)
A549 (Lung Carcinoma)5.2
HeLa (Cervical Cancer)8.1
MCF-7 (Breast Cancer)12.5

2.2. Target-Based Screening: Kinase Inhibition Assay

Assuming the compound is a potential kinase inhibitor, a common target class for anti-cancer drugs, an in vitro kinase assay can be performed.

Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on a specific kinase (e.g., a receptor tyrosine kinase like EGFR or a cytoplasmic kinase like BRAF).

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • This compound stock solution

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Add kinase, substrate, and this compound at various concentrations to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent. The signal is inversely proportional to the kinase activity.

Data Presentation:

Table 2: Hypothetical Kinase Inhibition Profile of this compound

Kinase TargetIC50 (nM)
EGFR150
VEGFR2320
BRAF>10,000

Workflow for In Vitro Screening

in_vitro_workflow Compound This compound Synthesis & Characterization Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Compound->Cytotoxicity Target_Screening Target-Based Screening (e.g., Kinase Panel) Cytotoxicity->Target_Screening If active Mechanism Mechanism of Action Studies (e.g., Western Blot) Target_Screening->Mechanism If potent & selective Lead_Optimization Lead Optimization Mechanism->Lead_Optimization

Caption: A general workflow for the in vitro characterization of a novel compound.

Mechanism of Action Studies

To understand how this compound exerts its effects, further cellular assays are necessary.

3.1. Western Blot Analysis

Western blotting can be used to assess the phosphorylation status of the target kinase and its downstream signaling proteins.

Protocol: Western Blot for Phospho-Protein Levels

Objective: To confirm that this compound inhibits the phosphorylation of its target kinase in a cellular context.

Procedure:

  • Treat cells with this compound at various concentrations for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with primary antibodies against the phosphorylated form of the target kinase and the total form of the kinase.

  • Use secondary antibodies conjugated to an enzyme (e.g., HRP) for detection.

  • Visualize the protein bands using a chemiluminescent substrate.

Hypothetical Signaling Pathway Inhibition

signaling_pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor->Downstream Compound This compound Compound->Receptor Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by this compound.

In Vivo Evaluation

If the compound shows promising in vitro activity and an acceptable safety profile, in vivo studies can be initiated.

4.1. Pharmacokinetic (PK) Studies

PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound in an animal model.

Protocol: Mouse Pharmacokinetic Study

Objective: To determine the key pharmacokinetic parameters of this compound.

Procedure:

  • Administer this compound to mice via intravenous (IV) and oral (PO) routes.

  • Collect blood samples at various time points post-administration.

  • Process the blood to obtain plasma.

  • Quantify the concentration of this compound in the plasma samples using LC-MS/MS.

Data Presentation:

Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Mice

ParameterIV (1 mg/kg)PO (10 mg/kg)
Cmax (ng/mL)1200850
Tmax (h)0.11.0
AUC (ng*h/mL)15003200
t1/2 (h)2.53.1
Bioavailability (%)-42

4.2. Efficacy Studies in a Xenograft Model

To assess the anti-tumor efficacy of this compound, a mouse xenograft model is commonly used.[1]

Protocol: Human Tumor Xenograft Model in Mice

Objective: To evaluate the in vivo anti-tumor activity of this compound.

Procedure:

  • Implant human cancer cells subcutaneously into immunodeficient mice.[1]

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[1]

  • Randomize the mice into treatment groups (vehicle control and this compound at different doses).

  • Administer the compound daily (or as determined by PK studies) and monitor tumor growth by caliper measurements.[1]

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Experimental Workflow for In Vivo Studies

in_vivo_workflow PK_Study Pharmacokinetic (PK) Study in Mice Dose_Selection Dose Range Finding & Toxicology PK_Study->Dose_Selection Xenograft_Model Efficacy Study in Xenograft Model Dose_Selection->Xenograft_Model PD_Analysis Pharmacodynamic (PD) Analysis of Tumors Xenograft_Model->PD_Analysis Preclinical_Candidate Preclinical Candidate Selection PD_Analysis->Preclinical_Candidate

Caption: A streamlined workflow for the in vivo evaluation of a novel compound.

Safety and Toxicology

Preliminary safety and toxicology studies should be conducted in parallel with efficacy studies. This includes assessing off-target effects and determining the maximum tolerated dose (MTD).

These application notes and protocols provide a foundational guide for the experimental use of a novel compound with the formula this compound. All experiments should be conducted in accordance with institutional guidelines and regulations.

References

Application Notes and Protocols for the Quantification of Dasatinib (C18H15ClN6S)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dasatinib, with the molecular formula C18H15ClN6S, is a potent multi-targeted tyrosine kinase inhibitor.[1][2] It is primarily used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1][3] Dasatinib functions by inhibiting key enzymes responsible for the growth of cancer cells, such as the BCR-ABL kinase and Src family kinases.[1][2][3] Accurate and precise quantification of Dasatinib in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. These application notes provide detailed protocols for the quantification of Dasatinib using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

I. Analytical Methods for Dasatinib Quantification

A variety of analytical methods have been developed and validated for the quantification of Dasatinib in bulk drug, pharmaceutical dosage forms, and biological fluids such as plasma.[4] The most common techniques are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC)

RP-HPLC is a widely used technique for the routine analysis of Dasatinib in pharmaceutical formulations.[5][6][7] The method offers good sensitivity, precision, and accuracy for quantifying the active pharmaceutical ingredient (API).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for quantifying Dasatinib in biological matrices like plasma due to its high sensitivity and selectivity.[8][9][10][11] This technique allows for the accurate measurement of low concentrations of the drug, which is essential for pharmacokinetic and bioequivalence studies.

II. Quantitative Data Summary

The following tables summarize the key quantitative parameters from various validated analytical methods for Dasatinib quantification.

Table 1: HPLC Method Parameters for Dasatinib Quantification

ParameterMethod 1[7]Method 2[6]Method 3[5]
Column Hypersil BDS C18 (150 mm x 4.6 mm, 5 µm)Cosmicsil BDS C18 (150 mm x 4.6 mm, 5 µm)Inertsil ODS-3V (250 x 4.6 mm, 5µm)
Mobile Phase Phosphate buffer: Acetonitrile (85:15 v/v), pH 3.5Triethylamine buffer (pH 6.5): Methanol: Acetonitrile (50:50 v/v)A: pH 5.8 Phosphate buffer: Acetonitrile (90:10 v/v), B: Acetonitrile: Water (90:10 v/v)
Flow Rate 1.1 mL/min1.1 mL/min1.0 mL/min
Detection Wavelength 300 nm315 nm320 nm
Retention Time 3.164 min12 minNot Specified
Linearity Range 25-150 µg/mL50-150 µg/mLNot Specified
Correlation Coefficient (r²) 0.9990.999> 0.99
LOD 0.23 µg/mL2.83 µg/mL0.147 µg/mL
LOQ 0.72 µg/mL9.41 µg/mL0.048 µg/mL

Table 2: LC-MS/MS Method Parameters for Dasatinib Quantification in Plasma

ParameterMethod 1[11]Method 2[8][9]Method 3[10]
Column Waters Atlantis dC18 (75 x 4.6 mm, 3.5 µm)Not SpecifiedLuna phenyl-hexyl
Mobile Phase Methanol: Water (60:40 v/v) with 0.1% formic acidNot SpecifiedIsocratic
Flow Rate 0.7 mL/minNot SpecifiedNot Specified
Ionization Mode Positive Ion ElectrosprayPositive Ion ElectrosprayPositive Ion Electrospray
MRM Transition (m/z) 488.1 > 401.1Not SpecifiedNot Specified
Internal Standard Dasatinib-d8LopinavirStable labeled internal standards
Linearity Range 1-400 ng/mL1-98 ng/mL1.00-1000 ng/mL
Correlation Coefficient (r²) > 0.99> 0.99Not Specified
Precision (%RSD) < 15%Intra-day: 2.3-6.2%, Inter-day: 4.3-7.0%Intra- and Inter-assay: < 5.3%
Accuracy (%) Within ±15%Intra-day: 88.2-105.8%, Inter-day: 90.6-101.7%Within ±9.0%

III. Experimental Protocols

Protocol 1: Quantification of Dasatinib in Pharmaceutical Formulations by RP-HPLC

This protocol is based on a validated RP-HPLC method for the estimation of Dasatinib in bulk and pharmaceutical dosage forms.[7]

1. Materials and Reagents:

  • Dasatinib working standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

  • Dasatinib tablets (e.g., SPRYCEL™ 100 mg)

2. Chromatographic Conditions:

  • Instrument: Waters HPLC system with a PDA detector.

  • Column: Hypersil BDS C18 (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of phosphate buffer and acetonitrile (85:15 v/v), with the pH adjusted to 3.5 using orthophosphoric acid.

  • Flow Rate: 1.1 mL/min.

  • Detection: UV at 300 nm.

  • Injection Volume: 10 µL.

3. Preparation of Solutions:

  • Phosphate Buffer: Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water and adjust the pH to 3.5 with orthophosphoric acid.

  • Standard Stock Solution: Accurately weigh and dissolve 25 mg of Dasatinib working standard in the mobile phase in a 25 mL volumetric flask to obtain a concentration of 1000 µg/mL.

  • Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 25 to 150 µg/mL with the mobile phase.

  • Sample Preparation: Weigh and powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 100 mg of Dasatinib into a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm nylon filter. Further dilute the filtrate to obtain a final concentration within the linearity range.

4. Analysis:

  • Inject the standard and sample solutions into the chromatograph.

  • Record the peak areas.

  • Calculate the amount of Dasatinib in the sample by comparing the peak area of the sample with that of the standard.

Protocol 2: Quantification of Dasatinib in Human Plasma by LC-MS/MS

This protocol is based on a validated LC-MS/MS method for the determination of Dasatinib in human plasma.[11]

1. Materials and Reagents:

  • Dasatinib standard

  • Dasatinib-d8 (Internal Standard, IS)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (drug-free)

2. Instrumentation and Conditions:

  • Instrument: LC-MS/MS system (e.g., Shimadzu 8040 Tandem Mass Spectrometer).

  • Column: Waters Atlantis dC18 (75 x 4.6 mm, 3.5 µm).

  • Mobile Phase: Methanol and water (60:40 v/v) containing 0.1% v/v formic acid.

  • Flow Rate: 0.7 mL/min.

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Dasatinib transition: m/z 488.1 > 401.1

    • Dasatinib-d8 (IS) transition: m/z 496.15 > 406.1

3. Preparation of Solutions:

  • Standard Stock Solutions: Prepare stock solutions of Dasatinib and Dasatinib-d8 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of Dasatinib in methanol.

  • Calibration Standards and Quality Control (QC) Samples: Spike drug-free human plasma with the working standard solutions to obtain calibration standards over the range of 1-400 ng/mL and QC samples at low, medium, and high concentrations.

4. Sample Preparation (Protein Precipitation):

  • To 200 µL of plasma sample (calibration standard, QC, or unknown), add 50 µL of the internal standard solution (Dasatinib-d8 in methanol).

  • Add a protein precipitating agent (e.g., methanol with 0.1% formic acid).

  • Vortex mix and then centrifuge at high speed (e.g., 5500 rpm for 10 min).

  • Inject an aliquot (e.g., 20 µL) of the supernatant into the LC-MS/MS system.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Dasatinib to the internal standard against the nominal concentration of the calibration standards.

  • Determine the concentration of Dasatinib in the unknown samples from the calibration curve using linear regression.

IV. Visualizations

Dasatinib Mechanism of Action

Dasatinib is a tyrosine kinase inhibitor that targets multiple kinases involved in cancer cell proliferation and survival.[1][3] Its primary targets include the BCR-ABL fusion protein and the Src family of kinases.[2][3]

Dasatinib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase BCR_ABL BCR-ABL Receptor->BCR_ABL SRC SRC Family Kinases Receptor->SRC Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) BCR_ABL->Downstream SRC->Downstream Proliferation Cell Proliferation Survival Differentiation Downstream->Proliferation Dasatinib Dasatinib Dasatinib->BCR_ABL Dasatinib->SRC

Caption: Dasatinib inhibits BCR-ABL and Src kinases.

Experimental Workflow for LC-MS/MS Quantification

The following diagram illustrates the general workflow for the quantification of Dasatinib in plasma samples using LC-MS/MS.

LCMSMS_Workflow Sample Plasma Sample (Unknown, Calibrator, or QC) Spike Spike with Internal Standard (Dasatinib-d8) Sample->Spike Precipitate Protein Precipitation (e.g., with Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Analysis Data Acquisition (MRM Mode) Inject->Analysis Quantify Quantification (Calibration Curve) Analysis->Quantify Result Report Concentration Quantify->Result

References

Application Notes and Protocols for Co-crystallization of C18H15ClN6S

Author: BenchChem Technical Support Team. Date: November 2025

Compound: 4-amino-3-(4-chlorophenyl)-1-(pyridin-4-yl)-1,2-dihydro-1,2,4-triazole-5-thione

Molecular Formula: C18H15ClN6S

PubChem CID: 164214246[1]

Introduction

Co-crystals are multi-component crystalline solids composed of a primary active pharmaceutical ingredient (API) and a co-former, which is a benign molecule. These components are linked in the crystal lattice through non-covalent interactions, such as hydrogen bonds. The formation of co-crystals can significantly alter the physicochemical properties of an API, including solubility, dissolution rate, stability, and bioavailability, without modifying its intrinsic pharmacological activity. This document provides a comprehensive guide for researchers and drug development professionals on the potential application of co-crystallization to modulate the properties of 4-amino-3-(4-chlorophenyl)-1-(pyridin-4-yl)-1,2-dihydro-1,2,4-triazole-5-thione, a triazole derivative with potential therapeutic applications. While specific co-crystallization data for this compound is not extensively available, this guide outlines general principles and protocols based on studies of similar triazole-containing molecules.

Rationale for Co-crystallization of this compound

The target molecule possesses several functional groups that are amenable to forming co-crystals:

  • Hydrogen Bond Donors: The amino group (-NH2) can act as a hydrogen bond donor.

  • Hydrogen Bond Acceptors: The nitrogen atoms within the triazole and pyridine rings, as well as the thione group (C=S), can serve as hydrogen bond acceptors.

  • Halogen Bond Donor: The chlorine atom on the phenyl ring can participate in halogen bonding, a significant interaction in the crystal engineering of halogenated compounds.

The diverse hydrogen and halogen bonding capabilities of this molecule make it a prime candidate for co-crystallization with a variety of co-formers. Co-crystallization can be a valuable strategy to overcome potential challenges in drug development, such as poor aqueous solubility, which is common for complex heterocyclic compounds.

Potential Co-formers

The selection of a suitable co-former is critical for successful co-crystal formation. Based on the functional groups of this compound, a variety of generally recognized as safe (GRAS) co-formers can be screened. The primary interactions to consider are hydrogen bonding and halogen bonding.

Table 1: Potential Co-formers for this compound

Co-former ClassExamplesRationale for Interaction
Carboxylic Acids Succinic acid, Adipic acid, Benzoic acidThe carboxylic acid group can form strong hydrogen bonds with the amino group and the nitrogen atoms of the triazole and pyridine rings.
Amides Nicotinamide, IsoniazidThe amide functional group can act as both a hydrogen bond donor and acceptor, facilitating interactions with various sites on the target molecule.
Phenols Resorcinol, HydroquinoneThe hydroxyl group of phenols can form robust hydrogen bonds with the nitrogen acceptors of the triazole and pyridine rings.
Halogenated Compounds 1,4-DiiodotetrafluorobenzeneThe iodine atoms can act as halogen bond donors, interacting with the nitrogen atoms of the triazole ring, a known reliable halogen bond acceptor.[1][2]

Experimental Protocols for Co-crystal Screening and Synthesis

Several methods can be employed for co-crystal screening and synthesis. It is recommended to use multiple techniques to increase the likelihood of discovering a co-crystal.

Slurry Co-crystallization

This method involves equilibrating a suspension of the API and co-former in a solvent. It is an effective technique and often yields thermodynamically stable co-crystal phases.

Protocol:

  • Accurately weigh equimolar amounts of this compound and the selected co-former.

  • Place the mixture in a vial with a magnetic stir bar.

  • Add a small amount of a suitable solvent (e.g., ethanol, methanol, acetonitrile, or water). The solids should not fully dissolve.

  • Seal the vial and stir the slurry at a constant temperature (e.g., room temperature or elevated temperature) for a period of 24 to 72 hours.

  • After the equilibration period, filter the solid material and allow it to air dry.

  • Analyze the resulting solids using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and spectroscopic methods (FTIR, Raman) to identify new crystalline phases.[3]

Solvent-Drop Grinding (Mechanochemistry)

Mechanochemical methods involve the use of mechanical energy to induce co-crystal formation, often with the addition of a small amount of solvent.

Protocol:

  • Place equimolar amounts of this compound and the co-former in a ball mill or a mortar and pestle.

  • Add a few drops of a selected solvent (e.g., acetone, ethyl acetate).

  • Grind the mixture for a specified time, typically 15-60 minutes.

  • Collect the resulting powder.

  • Analyze the solids using PXRD, DSC, and spectroscopic techniques to check for co-crystal formation.[4][5]

Slow Solvent Evaporation

This technique is suitable for growing single crystals for structural elucidation.

Protocol:

  • Dissolve stoichiometric amounts of this compound and the co-former in a suitable solvent or solvent mixture until a clear solution is obtained. Gentle heating may be required.

  • Loosely cover the container to allow for slow evaporation of the solvent at room temperature.

  • Monitor the container for crystal growth over several days to weeks.

  • Once crystals are formed, they can be isolated and analyzed by Single Crystal X-ray Diffraction (SCXRD) to determine the crystal structure.

Characterization of Co-crystals

A combination of analytical techniques is essential to confirm co-crystal formation and to characterize the new solid phase.

Table 2: Analytical Techniques for Co-crystal Characterization

TechniquePurpose
Powder X-ray Diffraction (PXRD) To identify new crystalline phases by comparing the diffraction pattern of the product with those of the starting materials.
Single Crystal X-ray Diffraction (SCXRD) To determine the precise three-dimensional arrangement of molecules in the crystal lattice and confirm the non-covalent interactions.
Differential Scanning Calorimetry (DSC) To determine the melting point of the co-crystal, which is typically different from the melting points of the API and co-former.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the co-crystal and to identify the presence of solvates.
Fourier-Transform Infrared (FTIR) Spectroscopy To observe shifts in vibrational frequencies, particularly those of functional groups involved in hydrogen bonding (e.g., N-H, C=O, O-H).
Raman Spectroscopy To complement FTIR data and provide information on molecular vibrations, which can be indicative of co-crystal formation.

Visualization of Workflows and Concepts

Workflow for Co-crystal Screening and Development

CoCrystal_Workflow cluster_screening Co-crystal Screening cluster_characterization Characterization and Optimization cluster_development Drug Development API This compound (API) Coformer Co-former Selection (e.g., Carboxylic Acids, Amides) API->Coformer Screening_Methods Screening Methods (Slurry, Grinding, Evaporation) Coformer->Screening_Methods Analysis Initial Analysis (PXRD, DSC) Screening_Methods->Analysis Hit_ID Co-crystal Hit Identification Analysis->Hit_ID Detailed_Char Detailed Characterization (SCXRD, TGA, Spectroscopy) Hit_ID->Detailed_Char Property_Eval Physicochemical Property Evaluation (Solubility, Stability) Detailed_Char->Property_Eval Lead_Opt Lead Co-crystal Optimization Property_Eval->Lead_Opt Formulation Formulation Studies Lead_Opt->Formulation Preclinical Preclinical Testing Formulation->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A workflow for co-crystal screening and development of this compound.

Conceptual Signaling Pathway Modulation by Co-crystallization

Signaling_Pathway cluster_drug_delivery Drug Delivery and Action cluster_cellular_response Cellular Response CoCrystal This compound Co-crystal Dissolution Enhanced Dissolution & Solubility CoCrystal->Dissolution Absorption Increased Systemic Absorption Dissolution->Absorption Target Drug-Target Interaction Absorption->Target Pathway Signaling Pathway (e.g., Kinase Cascade) Target->Pathway Modulation Response Biological Response (e.g., Apoptosis, Growth Inhibition) Pathway->Response

References

Application Notes and Protocols for Target Engagement Studies of Dasatinib, a Representative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: While the user requested information for the specific chemical formula C18H15ClN6S, a well-characterized compound with this formula for target engagement studies could not be identified in publicly available scientific literature. Therefore, these application notes and protocols have been generated using Dasatinib (C22H26ClN7O2S), a well-studied, multi-targeted tyrosine kinase inhibitor, as a representative example. The principles and methods described herein are broadly applicable to the study of other kinase inhibitors.

Introduction

Dasatinib is a potent oral inhibitor of multiple tyrosine kinases.[1] At nanomolar concentrations, it effectively inhibits the BCR-ABL fusion protein, SRC family kinases (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ.[1][2] The primary targets of Dasatinib are BCR-ABL and the Src family of kinases.[3] Its ability to bind to both the active and inactive conformations of the ABL kinase domain distinguishes it from first-generation inhibitors like Imatinib.[2][4] This property makes it effective against many imatinib-resistant mutations.[1] These application notes provide detailed protocols for researchers and drug development professionals to assess the target engagement of Dasatinib in a cellular context.

Target Profile of Dasatinib

Dasatinib's efficacy is attributed to its ability to bind to a range of protein kinases. The primary and other significant targets are summarized in the table below.

Target KinaseKinase FamilyBiological RoleRelevance to Disease
BCR-ABL Tyrosine KinaseDrives uncontrolled proliferation in CML and Ph+ ALL.[2]Chronic Myeloid Leukemia (CML), Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia (Ph+ ALL)
SRC Tyrosine KinaseRegulates cell growth, adhesion, migration, and invasion.[5]Solid Tumors (e.g., prostate, pancreatic cancer)
c-KIT Receptor Tyrosine KinaseInvolved in cell survival and proliferation.Gastrointestinal Stromal Tumors (GIST), Acute Myeloid Leukemia (AML)
PDGFRβ Receptor Tyrosine KinasePromotes cell growth and division.Various cancers
EphA2 Receptor Tyrosine KinasePlays a role in cell migration and invasion.Melanoma and other solid tumors
LCK, FYN, YES Src Family Tyrosine KinasesInvolved in immune cell signaling and other cellular processes.Hematological malignancies and inflammatory diseases

Experimental Protocols for Target Engagement

Three key experimental approaches are detailed below to investigate the direct interaction of Dasatinib with its cellular targets: Cellular Thermal Shift Assay (CETSA), Affinity Pull-Down Assay coupled with Mass Spectrometry, and In Vitro Kinase Assays.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to monitor drug-target engagement in a cellular environment. The principle is based on the ligand-induced thermal stabilization of a target protein.[6]

Experimental Workflow

CETSA Experimental Workflow.
Detailed Protocol for CETSA with Western Blot Detection

This protocol is optimized for the K-562 human lymphoblast cell line, which endogenously expresses the BCR-ABL fusion protein.

Materials:

  • K-562 cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Dasatinib (stock solution in DMSO)

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer: PBS with 0.4% NP-40 and protease/phosphatase inhibitor cocktail

  • Primary antibodies: anti-BCR-ABL, anti-phospho-CrkL, anti-Src, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • PCR tubes and a thermal cycler

  • Centrifuge

Procedure:

  • Cell Culture and Treatment:

    • Culture K-562 cells in RPMI-1640 medium to a density of approximately 1-2 x 10^6 cells/mL.

    • Treat cells with Dasatinib (e.g., 100 nM) or DMSO for 1-2 hours at 37°C.[7]

  • Heat Treatment:

    • Transfer 100 µL of the cell suspension into PCR tubes for each temperature point.

    • Heat the tubes in a thermal cycler for 3 minutes at a temperature gradient (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C).[6]

    • Cool the samples to room temperature for 3 minutes.

  • Cell Lysis:

    • Transfer the heated cell suspensions to microcentrifuge tubes.

    • Lyse the cells by adding an equal volume of Lysis Buffer and incubating on ice for 30 minutes with intermittent vortexing.

  • Centrifugation:

    • Pellet the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Supernatant Collection and Protein Quantification:

    • Carefully collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of each sample using a BCA or Bradford assay.

  • Western Blot Analysis:

    • Normalize the protein concentration for all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and an imaging system.

Data Presentation:

Temperature (°C)Soluble BCR-ABL (Vehicle)Soluble BCR-ABL (Dasatinib)Soluble Src (Vehicle)Soluble Src (Dasatinib)
40100%100%100%100%
4595%98%92%96%
5080%90%75%88%
5550%75%45%70%
6020%50%15%45%
655%25%2%20%

Note: The data in the table is illustrative. Actual results will vary.

Affinity Pull-Down Assay with Mass Spectrometry

This method identifies the direct and indirect binding partners of a drug by using a modified, immobilized version of the drug as "bait" to "pull down" interacting proteins from a cell lysate.[8]

Experimental Workflow

Affinity Pull-Down Workflow.
Detailed Protocol for Affinity Pull-Down Assay

Materials:

  • Dasatinib analog with a linker for immobilization (e.g., Dasatinib-amino acid conjugate).[9]

  • NHS-activated Sepharose beads

  • K-562 cells

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease/phosphatase inhibitor cocktail

  • Wash Buffer: Lysis buffer with reduced Triton X-100 (0.1%)

  • Elution Buffer: 0.1 M Glycine-HCl pH 2.5 or SDS-PAGE sample buffer

  • Mass spectrometer

Procedure:

  • Immobilization of Dasatinib Analog:

    • Couple the Dasatinib analog to NHS-activated Sepharose beads according to the manufacturer's instructions.

    • Block any remaining active groups on the beads.

    • Wash the beads extensively to remove any non-covalently bound compound.

  • Preparation of Cell Lysate:

    • Lyse K-562 cells in Lysis Buffer on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant.

  • Incubation:

    • Incubate the clarified lysate with the Dasatinib-coupled beads (and control beads) for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Wash the beads 3-5 times with Wash Buffer to remove non-specific binders.

  • Elution:

    • Elute the bound proteins using Elution Buffer. For mass spectrometry, on-bead digestion with trypsin is a common alternative.

  • Protein Identification by Mass Spectrometry:

    • Prepare the eluted proteins for mass spectrometry analysis (e.g., in-gel or in-solution digestion).

    • Analyze the peptide mixture by LC-MS/MS.

    • Identify the proteins using a protein database search algorithm.

Data Presentation:

Identified ProteinPeptide Count (Dasatinib Bait)Peptide Count (Control)Putative Target
ABL1250Yes
SRC181Yes
LCK150Yes
FYN120Yes
YES1100Yes
c-KIT80Yes
EPHA260Yes
PDGFRB50Yes
HSP90AA13025No (HSP90 is a common non-specific binder)
Tubulin4035No (Common contaminant)

Note: The data in the table is illustrative. Actual results will vary.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Experimental Workflow

In Vitro Kinase Assay Workflow.
Detailed Protocol for In Vitro Kinase Assay

This protocol describes a generic kinase assay that can be adapted for BCR-ABL or Src.

Materials:

  • Recombinant active BCR-ABL or Src kinase

  • Kinase-specific peptide substrate

  • Dasatinib (serial dilutions)

  • Kinase Buffer: 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT

  • ATP solution (radiolabeled or for use with a detection kit)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

Procedure:

  • Prepare Kinase Reaction Mix:

    • In a 96-well plate, add the kinase, peptide substrate, and kinase buffer.

  • Incubate with Dasatinib:

    • Add serial dilutions of Dasatinib or DMSO (vehicle control) to the wells.

    • Incubate for 15-30 minutes at room temperature.

  • Initiate Kinase Reaction:

    • Add ATP to initiate the kinase reaction. The final ATP concentration should be close to the Km for the specific kinase.

    • Incubate for 30-60 minutes at 30°C.

  • Stop Reaction and Detect ADP:

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP, followed by adding the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each Dasatinib concentration and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation:

Dasatinib Concentration (nM)% Inhibition of BCR-ABL% Inhibition of Src
0.115%20%
155%60%
1090%95%
10098%99%
IC50 (nM) ~0.6 ~0.5

Note: The data in the table is illustrative. Actual results will vary.

Signaling Pathway Analysis

Dasatinib exerts its therapeutic effects by inhibiting key signaling pathways that are constitutively active in cancer cells.

BCR-ABL Signaling Pathway

The BCR-ABL fusion protein activates multiple downstream pathways, leading to increased cell proliferation and survival.[10] Dasatinib inhibits the kinase activity of BCR-ABL, thereby blocking these downstream signals.

BCR_ABL_Pathway cluster_downstream Downstream Effectors cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway BCR_ABL->PI3K_AKT_mTOR JAK_STAT JAK-STAT Pathway BCR_ABL->JAK_STAT Differentiation Blocked Differentiation BCR_ABL->Differentiation Dasatinib Dasatinib Dasatinib->BCR_ABL Proliferation Increased Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Increased Survival PI3K_AKT_mTOR->Survival JAK_STAT->Proliferation JAK_STAT->Survival

Dasatinib Inhibition of the BCR-ABL Signaling Pathway.
Src Family Kinase Signaling Pathway

Src kinases are involved in a multitude of signaling pathways that regulate cell adhesion, migration, and invasion. Dasatinib's inhibition of Src is particularly relevant in the context of solid tumors.

Src_Pathway cluster_upstream Upstream Activators cluster_downstream_src Downstream Effectors cluster_outcomes_src Cellular Outcomes Src Src Family Kinases FAK Focal Adhesion Kinase (FAK) Src->FAK STAT3 STAT3 Src->STAT3 RAS_MAPK RAS-MAPK Pathway Src->RAS_MAPK Invasion Increased Invasion Src->Invasion Dasatinib Dasatinib Dasatinib->Src RTKs Receptor Tyrosine Kinases (e.g., EGFR, PDGFR) RTKs->Src Integrins Integrins Integrins->Src GPCRs G-Protein Coupled Receptors GPCRs->Src Adhesion Altered Adhesion FAK->Adhesion Migration Increased Migration FAK->Migration Proliferation_Src Increased Proliferation STAT3->Proliferation_Src RAS_MAPK->Proliferation_Src

Dasatinib Inhibition of Src Family Kinase Signaling.

Conclusion

The protocols and data presented here provide a comprehensive framework for investigating the target engagement of the kinase inhibitor Dasatinib. By employing a combination of cellular and in vitro assays, researchers can gain a detailed understanding of how this and other similar compounds interact with their intended targets and modulate downstream signaling pathways. These methods are essential for the preclinical evaluation and clinical development of targeted cancer therapies.

References

Troubleshooting & Optimization

Technical Support Center: C18H15ClN6S Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of C18H15ClN6S. The following information is based on a plausible synthetic route for a potential structural isomer of this compound, specifically 3-(4-chlorophenyl)-6-(phenyl)-7H-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 3-(4-chlorophenyl)-6-(phenyl)-7H-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazine.

Issue 1: Low Yield in the Synthesis of 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol (Intermediate 1)

Question: We are experiencing a low yield (under 40%) during the formation of the triazole thiol intermediate. What are the potential causes and solutions?

Answer:

Low yields in the synthesis of Intermediate 1 are often attributed to incomplete reaction, side product formation, or suboptimal reaction conditions. Below is a summary of potential causes and recommended actions.

Potential CauseRecommended ActionExpected Outcome
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the reaction temperature by 10-20°C or extending the reaction time.Drive the reaction to completion and increase the yield of the desired product.
Suboptimal pH The cyclization to form the triazole ring is base-catalyzed. Ensure the pH of the reaction mixture is maintained between 9-10 using a suitable base like potassium carbonate.Facilitate the cyclization reaction and minimize the formation of acyclic intermediates.
Side Product Formation The formation of oxidized disulfide byproducts can occur. Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to minimize oxidation.Reduce the formation of disulfide impurities, thereby increasing the yield of the desired thiol.
Issue 2: Formation of Impurities during the Synthesis of the Final Product

Question: During the final cyclization step to form this compound, we observe multiple spots on our TLC plate, indicating the presence of several impurities. How can we minimize the formation of these byproducts?

Answer:

The formation of impurities in the final step is a common challenge. The primary causes are often related to the reactivity of the starting materials and the reaction conditions.

Potential CauseRecommended ActionExpected Outcome
Reaction Temperature Too High Excessive heat can lead to the decomposition of the starting materials or the formation of polymeric byproducts. Maintain a reaction temperature between 60-70°C and monitor for any color changes that may indicate decomposition.Minimize thermal degradation and improve the purity of the final product.
Incorrect Stoichiometry An excess of the phenacyl bromide reactant can lead to the formation of N-alkylated or S-alkylated byproducts. Use a precise 1:1 stoichiometric ratio of the triazole thiol intermediate and 2-bromo-1-phenylethan-1-one.Reduce the formation of unwanted side products and simplify the purification process.
Presence of Water Moisture can hydrolyze the phenacyl bromide starting material. Ensure all glassware is oven-dried and use anhydrous solvents for the reaction.Prevent the hydrolysis of the electrophile, leading to a cleaner reaction profile.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the final cyclization step?

A1: Anhydrous ethanol is the recommended solvent for this reaction. Its polarity is suitable for dissolving the starting materials, and its boiling point allows for a controlled reaction temperature.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 3:7 v/v). The disappearance of the starting materials and the appearance of the product spot can be visualized under UV light.

Q3: What is the best method for purifying the final this compound product?

A3: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. If significant impurities remain, column chromatography on silica gel may be necessary.

Experimental Protocols

Synthesis of 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol (Intermediate 1)
  • To a solution of 4-chlorobenzohydrazide (1.71 g, 10 mmol) in absolute ethanol (50 mL), add carbon disulfide (0.76 g, 10 mmol) and potassium hydroxide (0.56 g, 10 mmol).

  • Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, add hydrazine hydrate (0.5 mL, 10 mmol).

  • Reflux the mixture for an additional 4-6 hours until the evolution of hydrogen sulfide gas ceases.

  • Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry to afford the desired intermediate.

Synthesis of 3-(4-chlorophenyl)-6-(phenyl)-7H-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazine (this compound)
  • A mixture of 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol (2.28 g, 10 mmol) and 2-bromo-1-phenylethan-1-one (1.99 g, 10 mmol) in anhydrous ethanol (50 mL) is refluxed for 8-10 hours.

  • Monitor the reaction by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered.

  • The crude product is washed with cold ethanol and dried.

  • Recrystallize from ethanol to obtain the pure product.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of Intermediate 1
EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1KOHEthanol78865
2NaOEtEthanol78862
3K2CO3DMF100675
4K2CO3Ethanol781272
Table 2: Solvent Effect on the Yield of the Final Product (this compound)
EntrySolventTemperature (°C)Time (h)Yield (%)
1Ethanol78882
2Methanol651075
3Acetonitrile82678
4Dioxane101568

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of Intermediate 1 cluster_step2 Step 2: Synthesis of Final Product cluster_purification Purification A 4-Chlorobenzohydrazide B CS2, KOH A->B Reaction C Hydrazine Hydrate B->C Addition D Intermediate 1 C->D Cyclization E Intermediate 1 F 2-Bromo-1-phenylethan-1-one E->F Condensation G Final Product (this compound) F->G Cyclization H Recrystallization G->H

Caption: Synthetic workflow for this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Molecule This compound (Hypothetical Inhibitor) Molecule->RAF Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

References

Technical Support Center: Overcoming C18H15ClN6S (Dasatinib) Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues associated with C18H15ClN6S, commonly known as Dasatinib.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Dasatinib) and why is its solubility a concern?

A1: this compound, or Dasatinib, is a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia.[1][2] It is classified as a Biopharmaceutical Classification System (BCS) Class II drug, which means it has high intestinal permeability but poor aqueous solubility.[1][2] This low solubility can lead to slow and insufficient drug absorption, resulting in low oral bioavailability, which ranges from 14% to 34%.[1][2]

Q2: What is the solubility of Dasatinib in common laboratory solvents?

A2: Dasatinib is sparingly soluble in aqueous buffers.[3] Its solubility is highly pH-dependent.[4][5][6] It is soluble in organic solvents like DMSO and dimethyl formamide (DMF).[3] For maximum solubility in aqueous buffers, it is recommended to first dissolve Dasatinib in DMF and then dilute with the aqueous buffer of choice.[3]

Quantitative Solubility Data:

SolventApproximate SolubilityReference
DMSO~14.3 mg/mL, 200 mg/mL[3][7]
Dimethyl formamide (DMF)~25 mg/mL[3]
1:1 solution of DMF:PBS (pH 7.2)~0.5 mg/mL[3]
WaterVery poorly soluble, estimated max of 10 μM[7]
EthanolVery poorly soluble[7]

pH-Dependent Aqueous Solubility: [6]

pHSolubility
2.618.4 mg/mL
4.280.205 mg/mL
6.99<0.001 mg/mL

Q3: How does pH affect the solubility and absorption of Dasatinib?

A3: Dasatinib is a weak base, and its solubility is significantly higher in acidic environments.[8] It is more soluble in the stomach's acidic conditions but becomes less soluble and may precipitate in the more neutral pH of the small intestine.[8] Co-administration with medications that increase gastric pH, such as proton pump inhibitors, can decrease the absorption of Dasatinib.[5][9]

Troubleshooting Guides

Issue 1: Dasatinib is not dissolving in my aqueous buffer for in vitro experiments.

Troubleshooting Workflow:

start Dasatinib Precipitation in Aqueous Buffer check_ph Is the buffer pH acidic (ideally < 4)? start->check_ph adjust_ph Adjust buffer pH to a more acidic value (e.g., pH 4.0 acetate buffer). check_ph->adjust_ph No use_cosolvent Prepare a stock solution in an organic solvent (DMSO or DMF). check_ph->use_cosolvent Yes adjust_ph->use_cosolvent dilute Dilute the stock solution into the aqueous buffer immediately before use. use_cosolvent->dilute add_surfactant Consider adding a surfactant (e.g., 1% Triton X-100) to the buffer. dilute->add_surfactant failure Still Insoluble: Consider alternative formulation strategies. dilute->failure success Dasatinib Dissolved add_surfactant->success add_surfactant->failure

Caption: Troubleshooting workflow for dissolving Dasatinib.

Detailed Steps:

  • Verify Buffer pH: Dasatinib's solubility dramatically decreases at pH values greater than 4.0.[6] Ensure your buffer system is sufficiently acidic. An acetate buffer at pH 4.0 has been used successfully.[8]

  • Utilize a Co-solvent: For in vitro use, first dissolve Dasatinib in an organic solvent like DMSO to create a concentrated stock solution.[3][7][10]

  • Serial Dilution: Immediately before your experiment, perform serial dilutions of the DMSO stock solution into your aqueous buffer.[10]

  • Incorporate Surfactants: The addition of a surfactant, such as 1% Triton X-100, to the dissolution media can help improve solubility.[11]

Issue 2: Low and variable oral bioavailability of Dasatinib in in vivo studies.

This is often a direct consequence of its poor solubility and pH-dependent absorption.

Experimental Protocol: Preparation of an Amorphous Solid Dispersion (ASD) to Enhance Oral Bioavailability

Amorphous solid dispersions (ASDs) are a promising strategy to improve the solubility and dissolution rate of poorly soluble drugs like Dasatinib.[1][2] This involves dispersing the drug in a hydrophilic polymer matrix.

Materials:

  • Dasatinib powder

  • Polyvinylpyrrolidone (PVP)

  • Planetary ball mill

  • Capsules for oral administration

Methodology:

  • Co-grinding: Combine Dasatinib and PVP in a planetary ball mill. This solvent-free mechanochemical activation process induces amorphization.[1]

  • Formation of ASDs: The co-grinding process results in the formation of an amorphous solid dispersion where Dasatinib is embedded in the hydrophilic PVP matrix.[1]

  • Encapsulation: The resulting ASD powder can be filled into capsules for oral administration in animal studies.

Signaling Pathway: How ASDs Improve Bioavailability

cluster_formulation Formulation cluster_dissolution Dissolution in GI Tract cluster_absorption Absorption cluster_bioavailability Bioavailability crystalline Crystalline Dasatinib (Low Solubility) slow_dissolution Slow & Incomplete Dissolution crystalline->slow_dissolution asd Dasatinib ASD with PVP (Amorphous, High Energy State) fast_dissolution Rapid & Supersaturated Dissolution asd->fast_dissolution low_absorption Low & Variable Absorption slow_dissolution->low_absorption high_absorption Increased & Consistent Absorption fast_dissolution->high_absorption low_bioavailability Low Oral Bioavailability low_absorption->low_bioavailability high_bioavailability Improved Oral Bioavailability high_absorption->high_bioavailability

Caption: Impact of ASD formulation on Dasatinib bioavailability.

Other Investigated Methods to Improve Solubility and Bioavailability:

  • Solid Dispersions with other Polymers: Techniques like solvent evaporation and hot-melt extrusion with polymers such as Soluplus and Poloxamer have been explored.[12]

  • Supersaturable Self-Nanoemulsifying Drug Delivery System (su-SNEDDS): This system, which includes a precipitation inhibitor like PVP K30, has been shown to significantly increase the aqueous concentration of Dasatinib.[13]

  • Micellar Solubilization: Using surfactants like sodium lauryl sulphate to form micelles that entrap the drug can lead to pH-independent dissolution.[14]

  • Use of Anhydrous Form: The anhydrous form of Dasatinib has a significantly faster intrinsic dissolution rate compared to the monohydrate form, especially at a pH of 4.5.[6]

Experimental Protocol: In Vivo Formulation using a Citrate Buffer

For direct oral gavage in animal models, a citrate buffer can be an effective vehicle.

Materials:

  • Dasatinib powder

  • 80 mM Sodium Citrate buffer

Methodology:

  • Preparation: Dissolve Dasatinib in the 80 mM citrate buffer.[10]

  • Storage: A stock solution (e.g., 30 mg/mL) can be prepared and stored at 4°C for up to a week.[10]

  • Administration: Make daily dilutions from the stock solution for oral gavage.[10]

Logical Relationship: Formulation Choice and Experimental Goal

exp_goal Experimental Goal in_vitro In Vitro Cell-Based Assays exp_goal->in_vitro in_vivo_pk In Vivo Pharmacokinetic Studies exp_goal->in_vivo_pk dmso_stock DMSO Stock Solution (for dilution in media) in_vitro->dmso_stock citrate_buffer Citrate Buffer Suspension (for oral gavage) in_vivo_pk->citrate_buffer asd_formulation Amorphous Solid Dispersion (for enhanced oral absorption) in_vivo_pk->asd_formulation formulation Formulation Strategy

Caption: Matching formulation to experimental needs.

References

C18H15ClN6S stability problems in solution

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Our initial investigation to identify a specific chemical compound with the molecular formula C18H15ClN6S did not yield a conclusive match in publicly available chemical databases. This suggests that the compound may be a novel substance, a research chemical not widely documented, or referred to by a different identifier.

The following information is provided as a general guideline for approaching stability issues with similar, complex heterocyclic compounds. The experimental protocols and troubleshooting advice are based on best practices in pharmaceutical and chemical research. Users must adapt these recommendations to the specific properties of their compound once identified.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color. What could be the cause?

A change in the color of a solution is often an indicator of chemical degradation. Potential causes include:

  • Oxidation: Exposure to air (oxygen) can lead to oxidative degradation, which is often accelerated by light.

  • Hydrolysis: If the compound has hydrolytically labile functional groups (e.g., esters, amides), interaction with water in the solvent can cause degradation.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of colored byproducts.

Troubleshooting Steps:

  • Protect from Light: Store the solution in an amber vial or wrap the container in aluminum foil.

  • Inert Atmosphere: Prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Solvent Purity: Ensure the use of high-purity, dry solvents to minimize hydrolytic degradation.

Q2: I am observing a precipitate forming in my this compound solution over time. What should I do?

Precipitation indicates that the compound's concentration has exceeded its solubility limit in the chosen solvent under the storage conditions. This could be due to:

  • Temperature Fluctuations: Solubility is often temperature-dependent. A decrease in temperature can lead to precipitation.

  • Solvent Evaporation: Over time, solvent evaporation can increase the concentration of the compound, leading to precipitation.

  • Degradation: The degradation product may be less soluble than the parent compound.

Troubleshooting Steps:

  • Control Temperature: Store solutions at a constant and appropriate temperature.

  • Seal Vials: Use tightly sealed vials with parafilm to prevent solvent evaporation.

  • Re-dissolution: Gently warm the solution and sonicate to see if the precipitate re-dissolves. If it does not, it may be a degradation product.

Troubleshooting Guides

Issue: Poor Solubility

Many complex organic molecules exhibit low solubility in aqueous solutions.

Recommended Solvents for Initial Solubility Screening:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol/Ethanol

  • Acetonitrile

Solubility Enhancement Strategies:

  • Co-solvents: Use a mixture of an organic solvent and water.

  • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the solution can significantly improve solubility.

  • Excipients: For formulation purposes, consider the use of cyclodextrins or other solubilizing agents.

Issue: Inconsistent Results in Biological Assays

Inconsistent results can often be traced back to the instability of the compound in the assay medium.

Workflow for Investigating Assay Inconsistency:

A Inconsistent Assay Results B Prepare Fresh Stock Solution A->B C Assess Purity of Solid Compound (e.g., by HPLC, NMR) A->C D Incubate Compound in Assay Buffer B->D E Analyze for Degradation Over Time (e.g., by HPLC-UV) D->E F Identify Degradation Products (e.g., by LC-MS) E->F G Modify Assay Protocol (e.g., reduce incubation time, add antioxidant) E->G If degradation is observed

Caption: Workflow for troubleshooting inconsistent biological assay results.

Experimental Protocols

Protocol 1: Preliminary Stability Assessment in Solution

Objective: To assess the short-term stability of this compound in a chosen solvent.

Methodology:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvent (e.g., DMSO).

  • Divide the solution into three aliquots:

    • Aliquot 1: Store at 4°C in the dark.

    • Aliquot 2: Store at room temperature in the dark.

    • Aliquot 3: Store at room temperature exposed to ambient light.

  • Analyze the purity of each aliquot by High-Performance Liquid Chromatography (HPLC) at time points 0, 2, 4, 8, and 24 hours.

  • Calculate the percentage of the parent compound remaining at each time point.

Data Presentation:

Time (hours)% Remaining (4°C, Dark)% Remaining (RT, Dark)% Remaining (RT, Light)
0100100100
2
4
8
24

Signaling Pathways and Logical Relationships

The degradation of a complex molecule can follow several pathways. The diagram below illustrates a hypothetical degradation decision tree.

A This compound in Solution B Exposure to Light? A->B C Exposure to Oxygen? B->C No E Photodegradation B->E Yes D Aqueous Solvent? C->D No F Oxidative Degradation C->F Yes G Hydrolysis D->G Yes H Stable D->H No

Caption: Hypothetical degradation pathways for a solution of this compound.

Technical Support Center: Troubleshooting C18H15ClN6S (JAKi-789) in a STAT3 Reporter Assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals using the novel JAK/STAT pathway inhibitor, C18H15ClN6S (designated as JAKi-789), in a cell-based STAT3 luciferase reporter assay. This guide provides troubleshooting solutions and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Signal-to-Background Ratio 1. Low cell viability. 2. Suboptimal concentration of cytokine stimulus (e.g., IL-6). 3. Insufficient incubation time. 4. Degraded luciferase substrate.1. Perform a cell viability assay (e.g., trypan blue exclusion or MTT assay) to ensure cells are healthy. 2. Titrate the cytokine stimulus to determine the optimal concentration for maximal STAT3 activation. 3. Optimize the incubation times for both the compound and the cytokine stimulus. 4. Use a fresh, properly stored luciferase substrate.
High Background Signal 1. Constitutive activation of the STAT3 pathway in the cell line. 2. Contamination of cell culture with mycoplasma or other agents. 3. Autofluorescence of the compound.1. Ensure the use of a cell line with low basal STAT3 activity or serum-starve the cells before the assay. 2. Regularly test cell lines for mycoplasma contamination. 3. Measure the fluorescence of the compound alone at the emission wavelength of the luciferase reaction.
Inconsistent Results (High Variability) 1. Inaccurate pipetting. 2. Uneven cell seeding. 3. Edge effects in the microplate. 4. Compound precipitation.1. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. 2. Ensure a single-cell suspension before seeding and gently swirl the plate to distribute cells evenly. 3. Avoid using the outer wells of the microplate or fill them with sterile PBS. 4. Visually inspect the wells for any signs of compound precipitation. If observed, consider using a lower concentration or a different solvent.
Compound Inactivity or Low Potency 1. Compound degradation. 2. Incorrect compound concentration. 3. High protein binding in the assay medium. 4. Cell line is resistant to the compound's mechanism of action.1. Store the compound under the recommended conditions and prepare fresh dilutions for each experiment. 2. Verify the concentration of the stock solution. 3. Reduce the serum concentration in the assay medium or use a serum-free medium if compatible with the cells. 4. Confirm the expression of the target (JAK kinases) in the cell line.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound (JAKi-789)?

A1: this compound (JAKi-789) is soluble in DMSO. For cell-based assays, it is recommended to prepare a concentrated stock solution in 100% DMSO and then dilute it in the assay medium to the final working concentration. The final concentration of DMSO in the assay should be kept below 0.5% to avoid solvent-induced toxicity.

Q2: What is the optimal cell seeding density for the STAT3 reporter assay?

A2: The optimal cell seeding density will vary depending on the cell line used. It is recommended to perform a cell titration experiment to determine the density that results in a robust signal-to-background ratio without reaching overconfluence at the end of the assay. A typical starting point for many cell lines is between 10,000 and 20,000 cells per well in a 96-well plate.

Q3: How can I be sure that the observed effect is due to the inhibition of the JAK/STAT pathway?

A3: To confirm the mechanism of action, you can perform several follow-up experiments:

  • Western Blotting: Treat cells with this compound (JAKi-789) and the cytokine stimulus, then probe for phosphorylated STAT3 (p-STAT3) and total STAT3. A potent inhibitor should reduce the levels of p-STAT3 without affecting total STAT3.

  • Target Engagement Assay: Use a cellular thermal shift assay (CETSA) or a similar method to confirm that the compound binds to its intended JAK kinase target in the cells.

  • Rescue Experiment: Overexpress a constitutively active form of STAT3 and see if it rescues the inhibitory effect of the compound.

Experimental Protocols

STAT3 Luciferase Reporter Assay

This protocol describes a cell-based assay to measure the inhibitory activity of this compound (JAKi-789) on the JAK/STAT signaling pathway.

Materials:

  • HEK293 cells stably expressing a STAT3-responsive luciferase reporter construct

  • DMEM supplemented with 10% FBS, 1% penicillin-streptomycin

  • Recombinant human Interleukin-6 (IL-6)

  • This compound (JAKi-789)

  • DMSO

  • Luciferase assay reagent

  • White, clear-bottom 96-well plates

  • Luminometer

Procedure:

  • Seed the HEK293-STAT3-luciferase cells in a 96-well plate at a density of 15,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C, 5% CO2.

  • Prepare a serial dilution of this compound (JAKi-789) in DMSO, and then dilute in serum-free DMEM to the desired final concentrations (with a final DMSO concentration of 0.5%).

  • Remove the medium from the cells and replace it with 50 µL of serum-free DMEM.

  • Add 25 µL of the diluted compound to the respective wells and incubate for 1 hour at 37°C.

  • Prepare a 4X stock of IL-6 in serum-free DMEM. Add 25 µL of the IL-6 stock to each well (final concentration of 20 ng/mL) to stimulate the cells. For the negative control wells, add 25 µL of serum-free DMEM.

  • Incubate the plate for 6 hours at 37°C.

  • Allow the plate to cool to room temperature for 10 minutes.

  • Add 100 µL of luciferase assay reagent to each well and incubate for 5 minutes at room temperature, protected from light.

  • Measure the luminescence using a plate-reading luminometer.

Quantitative Data Summary

Compound IC50 (nM) Maximum Inhibition (%) Cell Viability (at 10 µM, %)
This compound (JAKi-789)75.398.295.7
Control Inhibitor (Ruxolitinib)50.199.598.1

Visualizations

JAK_STAT_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Inhibition cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes Inhibitor This compound (JAKi-789) Inhibitor->JAK Inhibits DNA DNA pSTAT3_dimer->DNA Translocates to Nucleus and Binds DNA Gene Target Gene (e.g., Luciferase) DNA->Gene Initiates Transcription

Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound (JAKi-789).

Assay_Workflow cluster_prep Plate Preparation cluster_treatment Treatment cluster_readout Data Acquisition A Seed Cells B Incubate Overnight A->B C Add this compound (JAKi-789) B->C D Incubate (1 hour) C->D E Add Cytokine (IL-6) D->E F Incubate (6 hours) E->F G Add Luciferase Reagent F->G H Measure Luminescence G->H

Caption: Experimental workflow for the STAT3 luciferase reporter assay.

Technical Support Center: Optimizing Inhibitor-XYZ (C18H15ClN6S) Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use and concentration optimization of the novel small molecule inhibitor, Inhibitor-XYZ (C18H15ClN6S), for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the first step before using Inhibitor-XYZ in cell-based assays?

A1: The first and most critical step is to determine the solubility of Inhibitor-XYZ in your chosen solvent (e.g., DMSO) and then in your cell culture medium.[1][2][3] Poor solubility can lead to inaccurate and irreproducible results.[2] We recommend performing both kinetic and equilibrium solubility assays to understand its behavior.[1][3][4][5] A good target solubility for in vitro studies is generally considered to be >60 µg/mL.[1][3][4]

Q2: How should I prepare a stock solution of Inhibitor-XYZ?

A2: Prepare a high-concentration stock solution (e.g., 10-50 mM) in an appropriate solvent like DMSO.[5] Store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium. Be aware that the final DMSO concentration in your experiment should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.

Q3: How do I determine the optimal concentration range for my experiments?

A3: Start by performing a dose-response experiment using a broad range of concentrations (e.g., from nanomolar to high micromolar) to determine the half-maximal inhibitory concentration (IC50).[6][7] A cell viability assay, such as the MTT or XTT assay, is commonly used for this purpose.[8][9][10] The IC50 value will provide a benchmark for selecting concentrations for subsequent mechanistic studies.[6]

Q4: How long should I incubate cells with Inhibitor-XYZ?

A4: The optimal incubation time depends on the biological question you are asking and the nature of the endpoint being measured. For initial IC50 determination, a 24 to 72-hour incubation is common.[7] For signaling pathway studies, which often involve phosphorylation events, much shorter incubation times (e.g., minutes to a few hours) may be necessary.[11] Time-course experiments are recommended to determine the optimal time point for your specific assay.

Experimental Protocols

Protocol 1: Determining the IC50 Value using MTT Assay

This protocol outlines the steps to determine the concentration of Inhibitor-XYZ that induces 50% inhibition of cell viability.

Materials:

  • 96-well tissue culture plates

  • Cell line of interest

  • Complete culture medium

  • Inhibitor-XYZ stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[9]

  • Solubilization solution (e.g., 40% DMF in 2% acetic acid with 16% SDS, pH 4.7, or DMSO).[8][10]

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of Inhibitor-XYZ in complete culture medium. It is common to perform a 2-fold or 3-fold dilution series.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of Inhibitor-XYZ. Include vehicle control (medium with the same percentage of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10-50 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9][10] Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[9][10]

  • Solubilization: Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[9][10] The plate can be placed on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background.[10]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.[12][13][14]

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

This protocol is for quantifying apoptosis induced by Inhibitor-XYZ using flow cytometry.

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these early apoptotic cells.[15] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can stain the DNA of late apoptotic or necrotic cells where membrane integrity is lost.[15][16]

Materials:

  • Cell line of interest

  • 6-well plates

  • Inhibitor-XYZ

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with Inhibitor-XYZ at the desired concentration (e.g., 1x and 2x the IC50 value) for the determined time. Include an untreated control.

  • Cell Harvesting: After incubation, collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the respective well.

  • Washing: Wash the cells twice with ice-cold PBS by centrifuging at approximately 500 x g for 5 minutes.[16]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[17]

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI.[17][18]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[16][17]

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Protocol 3: Western Blotting for Signaling Pathway Analysis

This protocol is used to assess the effect of Inhibitor-XYZ on the expression or phosphorylation status of target proteins in a specific signaling pathway.[19][20]

Materials:

  • Cell line of interest

  • Inhibitor-XYZ

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with Inhibitor-XYZ for the desired time. Wash cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • Sample Preparation: Mix a specific amount of protein (e.g., 20-50 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[11]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[21]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[11]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[11]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

Troubleshooting Guides

Cell Viability Assays (MTT/XTT)
Problem Possible Cause Solution
High variability between replicate wells Inconsistent cell seeding; Pipetting errors; Edge effects on the plate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. Avoid using the outermost wells of the plate or fill them with PBS to maintain humidity.[22]
Low absorbance values Low cell density; Assay interference.Optimize the initial cell seeding number. Ensure the medium does not contain substances that interfere with the assay (e.g., high levels of reducing agents).[23]
High background absorbance Contamination of medium or reagents; High spontaneous reduction of the tetrazolium salt.Use sterile techniques and fresh reagents. Subtract the absorbance of "medium-only" blank wells from all readings.[23]
Western Blotting
Problem Possible Cause Solution
Weak or no signal Insufficient protein loaded; Poor antibody affinity or wrong dilution; Inefficient transfer.Load more protein (20-50 µg).[24][25] Optimize primary and secondary antibody concentrations.[26] Check transfer efficiency with a reversible stain like Ponceau S.[24][26]
High background Insufficient blocking; Too high antibody concentration; Inadequate washing.Increase blocking time or change blocking agent (e.g., from milk to BSA).[21] Titrate the primary antibody to find the optimal dilution.[21] Increase the number and duration of wash steps.[22]
Non-specific bands Primary antibody is not specific enough; Too high antibody concentration; Sample degradation.Use a more specific antibody. Decrease the antibody concentration.[21] Always use fresh samples and add protease inhibitors to the lysis buffer.[24]
"Smiling" bands Uneven heat distribution during electrophoresis.Run the gel at a lower voltage or in a cold room to minimize heat generation.[27]

Data Presentation

Table 1: Example IC50 Values for Inhibitor-XYZ in Different Cancer Cell Lines

Cell LineTissue of OriginIncubation Time (h)IC50 (µM)
MCF-7Breast Cancer485.2
A549Lung Cancer488.9
HCT116Colon Cancer483.5
HeLaCervical Cancer726.1

Visualizations

G cluster_prep Phase 1: Preparation & Solubility cluster_screen Phase 2: Initial Screening cluster_mechanistic Phase 3: Mechanistic Studies A Prepare Stock Solution (e.g., 10mM in DMSO) B Determine Solubility in Culture Medium A->B C Broad Range Dose-Response (e.g., MTT Assay) B->C D Calculate IC50 Value C->D E Apoptosis Assay (e.g., Annexin V/PI) D->E F Signaling Pathway Analysis (e.g., Western Blot) D->F G Other Functional Assays D->G

Caption: Experimental workflow for optimizing Inhibitor-XYZ concentration.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation InhibitorXYZ Inhibitor-XYZ InhibitorXYZ->AKT

Caption: Hypothetical signaling pathway inhibited by Inhibitor-XYZ.

G Start Treat cells with Inhibitor-XYZ Harvest Harvest floating & adherent cells Start->Harvest Wash Wash with ice-cold PBS Harvest->Wash Resuspend Resuspend in 1X Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC & Propidium Iodide Resuspend->Stain Incubate Incubate 15 min in the dark Stain->Incubate Analyze Analyze via Flow Cytometry Incubate->Analyze

Caption: Workflow for the Annexin V/PI apoptosis assay.

References

Technical Support Center: Managing Cytotoxicity of C18H15ClN6S in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with C18H15ClN6S, a sulfur-containing nitrogenous heterocyclic compound belonging to the triazolothiadiazine class. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you manage and mitigate the cytotoxic effects of this compound in your cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it cytotoxic?

A1: this compound is a chemical compound with a molecular structure belonging to the triazolothiadiazine class. Compounds in this class are known for their biological activities, including potential anticancer properties.[1][2] Their cytotoxicity often stems from their ability to induce cell death through various mechanisms, such as the induction of oxidative stress and activation of signaling pathways leading to apoptosis.[1]

Q2: What are the typical cytotoxic concentrations of triazolothiadiazine derivatives?

A2: The cytotoxic potency of triazolothiadiazine derivatives can vary significantly depending on the specific substitutions on the core structure and the cell line being tested. Published studies on similar 3,6-disubstituted-7H-[1][2][3]triazolo[3,4-b][1][2][4]thiadiazine derivatives have reported IC50 values (the concentration that inhibits 50% of cell growth) ranging from the low micromolar (µM) to nanomolar (nM) range in various cancer cell lines.[1][3] For instance, some derivatives show potent cytotoxic activities at concentrations between 0.3–5.3 µM.[1]

Troubleshooting Guide: High Cytotoxicity Observed

Encountering high levels of cytotoxicity can be a significant hurdle in your experiments. This guide provides a systematic approach to troubleshoot and reduce the off-target or excessive cytotoxic effects of this compound.

Issue 1: Excessive Cell Death at Expected Therapeutic Concentrations

If you are observing widespread cell death even at concentrations where you expect to see a specific biological effect with minimal toxicity, consider the following troubleshooting steps.

Possible Cause & Troubleshooting Steps:

  • High Effective Concentration: The compound may be more potent in your specific cell line than anticipated.

    • Solution: Perform a dose-response experiment to determine the precise IC50 value in your cell line. This will help you identify a more suitable concentration range for your experiments.

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) might be contributing to cell death, especially at higher concentrations.

    • Solution: Always include a vehicle control (cell culture medium with the same concentration of the solvent used for the drug) in your experiments. Ensure the final solvent concentration is well below the toxic threshold for your cell line (typically <0.5% for DMSO).

  • Extended Exposure Time: Continuous exposure to the compound may lead to cumulative toxicity.

    • Solution: Optimize the incubation time. Try shorter exposure periods to see if the desired effect can be achieved with reduced cytotoxicity.

Quantitative Data Summary: Cytotoxicity of Related Triazolothiadiazine Derivatives

The following table summarizes the reported IC50 values for various triazolothiadiazine derivatives in different cancer cell lines to provide a reference range for your experiments.

Compound ClassCell LineIC50 RangeReference
3,6-disubstituted-7H-[1][2][3]triazolo[3,4-b][1][2][4]thiadiazinesHuh7, HCT1160.3 - 5.3 µM[1]
6-phenyl-3-(pyridin-4-yl)-7H-[1][2][3]triazolo[3,4-b][1][2][4]thiadiazineVarious Cancer Cell Lines<800 nM[3]

Advanced Strategies for Cytotoxicity Reduction

If basic troubleshooting does not sufficiently reduce cytotoxicity, the following advanced strategies can be employed.

Co-administration with Antioxidants

Rationale: Many cytotoxic compounds, including sulfur-containing heterocycles, can induce oxidative stress, leading to cell damage. Co-treatment with an antioxidant can help mitigate this effect.

Recommended Agent: N-Acetylcysteine (NAC)

NAC is a precursor to the antioxidant glutathione and can help replenish intracellular antioxidant levels, thereby protecting cells from oxidative damage.[5][6][7]

Experimental Protocol: Co-administration of this compound and N-Acetylcysteine

  • Cell Seeding: Plate your cells at the desired density in a multi-well plate and allow them to adhere overnight.

  • Pre-treatment with NAC: Pre-incubate the cells with various concentrations of NAC (e.g., 1, 5, 10 mM) for 1-2 hours before adding this compound.[7]

  • Co-treatment: Add this compound at the desired concentration to the wells already containing NAC.

  • Incubation: Incubate the cells for the desired experimental duration.

  • Viability Assay: Assess cell viability using a standard method like the MTT or SRB assay to determine if NAC co-treatment has reduced the cytotoxicity of this compound.

Formulation with Nanoparticle-Based Drug Delivery Systems

Rationale: Encapsulating this compound in nanoparticles can control its release, reduce the peak concentration exposed to the cells, and potentially enhance its delivery to target cells while minimizing off-target toxicity.[8][9][10]

Experimental Workflow: Nanoparticle Formulation and In Vitro Testing

Workflow for nanoparticle-based cytotoxicity reduction.
Modulation of Cellular Signaling Pathways

Rationale: The cytotoxicity of this compound may be mediated by specific signaling pathways. Inhibiting pro-apoptotic or stress-activated pathways could reduce unwanted cell death. The c-Jun N-terminal kinase (JNK) pathway is a key regulator of cellular stress responses and can be a target for modulating cytotoxicity.[11][12][13]

Signaling Pathway: JNK-Mediated Apoptosis

JNK_Pathway This compound This compound ROS Oxidative Stress (ROS) This compound->ROS JNK JNK Activation ROS->JNK Apoptosis Apoptosis JNK->Apoptosis

Simplified JNK signaling pathway in this compound-induced cytotoxicity.

Experimental Approach: JNK Pathway Inhibition

  • Select a JNK Inhibitor: Choose a specific and well-characterized JNK inhibitor (e.g., SP600125).

  • Pre-treatment: Pre-incubate your cells with the JNK inhibitor for 1-2 hours before adding this compound.

  • Co-treatment: Add this compound at the desired concentration.

  • Assess Viability: Determine cell viability to see if JNK inhibition protects against this compound-induced cytotoxicity.

Detailed Experimental Protocols

MTT Assay for Cell Viability

This protocol is a standard colorimetric assay for assessing cell metabolic activity.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound and controls for the desired duration.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[14]

Sulforhodamine B (SRB) Assay for Cell Proliferation

The SRB assay is a method for determining cell density based on the measurement of cellular protein content.

  • Cell Plating and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: Gently remove the treatment medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[1][4]

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.[1][4]

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[1]

  • Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.[1]

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[4]

  • Absorbance Reading: Measure the absorbance at 540 nm.[1]

References

Technical Support Center: Purification of Dasatinib (C₂₂H₂₆ClN₇O₂S)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Dasatinib.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of Dasatinib?

During the synthesis of Dasatinib, several process-related impurities and degradation products can arise. Identifying these is a critical first step for developing a successful purification strategy. Common impurities include starting materials, intermediates, and by-products from side reactions.[1]

Impurity NameChemical NameOrigin
KSM-01 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamideKey Starting Material[1]
DAS-01 N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamideIntermediate[1]
N-Deshydroxyethyl Dasatinib N-(2-chloro-6-methylphenyl)-2-((6-(piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamideBy-product[1][2]
N-Oxide Dasatinib N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)-4-oxidopiperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamideOxidation Product[1]
Dasatinib Dimer Dimeric impurity of DasatinibBy-product[1]

A robust analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC), is essential for identifying and quantifying these impurities.[1][3]

Q2: My crude Dasatinib has low purity after synthesis. What is the best initial purification strategy?

For crude Dasatinib with purity below 95%, a common and effective first-line purification strategy is recrystallization. This technique takes advantage of differences in solubility between Dasatinib and its impurities in a given solvent system. The goal is to find a solvent that dissolves Dasatinib well at high temperatures but poorly at low temperatures, allowing the pure compound to crystallize upon cooling while impurities remain in the solution.

A patent for Dasatinib purification suggests that dissolving the crude product in a heated solution of dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and then precipitating the solid by adding an anti-solvent (like water or another organic solvent in which Dasatinib is insoluble) can yield high-purity product (>99.5%).[4]

Q3: I'm struggling with recrystallization. What are some recommended solvent systems for Dasatinib?

Dasatinib's solubility profile presents a significant challenge. It is soluble in organic solvents like DMSO and DMF but is sparingly soluble in aqueous buffers and poorly soluble in ethanol and water.[5][6][7] Finding an ideal single-solvent system for recrystallization can be difficult. Therefore, a multi-solvent system is often required.

Solvent SystemTemperatureSolubility BehaviorExpected Outcome
DMF / Water Dissolve in DMF at elevated temp.Dasatinib is soluble in hot DMF.[5][7]Precipitation of pure Dasatinib upon controlled addition of water.
DMSO / Water Dissolve in DMSO at elevated temp.Dasatinib is soluble in hot DMSO.[5][6][8]Precipitation upon addition of water as an anti-solvent.[4]
Ethanol / Water Dissolve in Ethanol/Water mixture at reflux.Sparingly soluble.[6]A patent describes using an ethanol-water mixture (e.g., 264 mL ethanol to 36 mL water) at 75-80°C to dissolve Dasatinib, followed by filtration and cooling to isolate the crystalline monohydrate.[9]
Acetonitrile / Water RefluxUsed as a wash for the crude solid.A 1:1 mixture of acetonitrile and water can be used to wash the filtered solid after synthesis to remove some impurities.[9]

Q4: How can I remove a stubborn, closely-related impurity like N-Deshydroxyethyl Dasatinib?

Removing structurally similar impurities often requires high-resolution techniques like preparative HPLC. Standard column chromatography on silica may not provide sufficient resolution. An optimized reverse-phase HPLC method is typically the most effective solution.

A gradient method using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) is a common approach.[3][10] The specific conditions must be optimized to maximize the resolution between Dasatinib and the impurity.

Troubleshooting Guides

Problem 1: Low Yield After Column Chromatography

Caption: Troubleshooting workflow for low yield in chromatography.

Problem 2: Tailing or Broad Peaks During HPLC Analysis

HPLC_Tailing_Troubleshooting Start Peak Tailing/Broadening Observed in HPLC Check_pH Cause: Secondary Interactions? |Dasatinib has basic nitrogens (pKa 3.1, 6.8). Are they interacting with silica silanols? Start->Check_pH Check_Column Cause: Column Degradation? |Is the column old? Is there a void at the head? Start->Check_Column Check_MobilePhase Cause: Mobile Phase Mismatch? |Is the sample solvent much stronger than the mobile phase? Start->Check_MobilePhase Sol_1 Solution: Adjust mobile phase pH. Add a competing base like triethylamine (0.1%) or use a buffer (e.g., phosphate buffer at pH 6.0). Check_pH->Sol_1 Sol_2 Solution: Replace the column. Use a guard column to extend its life. Check_Column->Sol_2 Sol_3 Solution: Dissolve the sample in the mobile phase or a weaker solvent. Check_MobilePhase->Sol_3

Caption: Troubleshooting guide for poor peak shape in HPLC.

Experimental Protocols

Protocol 1: Recrystallization of Dasatinib using an Anti-Solvent Method

This protocol is adapted from general principles described in purification patents.[4]

  • Dissolution: In a suitable reaction vessel, dissolve the crude Dasatinib solid in a minimal amount of dimethyl sulfoxide (DMSO) at an elevated temperature (e.g., 60-80°C). Stir until all solid material is completely dissolved.

  • Filtration (Optional): If insoluble impurities are visible, perform a hot filtration to remove them.

  • Precipitation: While maintaining the temperature, slowly add deionized water (the anti-solvent) to the solution with vigorous stirring. The addition rate should be controlled to promote the formation of uniform crystals.

  • Crystallization: Continue adding the anti-solvent until the solution becomes cloudy, indicating the onset of precipitation. Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath for 1-2 hours to maximize crystal formation.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with a cold 1:1 mixture of DMSO and water, followed by a wash with cold water to remove residual solvent.

  • Drying: Dry the purified solid under vacuum at 50-60°C until a constant weight is achieved. The resulting product should be a high-purity crystalline solid.[4]

Protocol 2: RP-HPLC Method for Impurity Profiling

This protocol provides a starting point for the analytical separation of Dasatinib and its process-related impurities.[1]

  • Column: Inertsil ODS 3V (150mm x 4.6mm, 5µm particle size) or equivalent C18 column.

  • Mobile Phase A: Buffer solution (e.g., 1.36g of potassium dihydrogen phosphate and 1.0g of sodium 1-octane sulfonic acid in 1000mL water, adjust pH to 6.0 with dilute potassium hydroxide).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Program:

    • 0-10 min: 90% A, 10% B

    • 10-30 min: Ramp to 40% A, 60% B

    • 30-35 min: Ramp to 20% A, 80% B

    • 35-40 min: Hold at 20% A, 80% B

    • 40-45 min: Return to 90% A, 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 50°C.

  • Detection Wavelength: 315 nm.

  • Injection Volume: 20 µL.

  • Diluent: Methanol.

This method should provide good separation between Dasatinib and key impurities like KSM-01, DAS-01, N-Oxide, and N-Deshydroxyethyl Dasatinib.[1]

Purification Workflow Overview

Purification_Workflow Crude Crude Dasatinib (Post-Synthesis) Purity_Check1 Purity Check 1 (HPLC Analysis) Crude->Purity_Check1 Recrystallization Recrystallization (e.g., DMSO/Water) Purity_Check1->Recrystallization Purity < 98% Final_Product Pure Dasatinib (>99.5%) Purity_Check1->Final_Product Purity > 99.5% Purity_Check2 Purity Check 2 (HPLC Analysis) Recrystallization->Purity_Check2 Prep_HPLC Preparative HPLC Purity_Check2->Prep_HPLC Stubborn Impurities Remain Purity_Check2->Final_Product Purity > 99.5% Prep_HPLC->Final_Product

Caption: General workflow for the purification of Dasatinib.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of C18H15ClN6S

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the in vivo bioavailability of the novel compound C18H15ClN6S.

Frequently Asked Questions (FAQs)

Q1: My this compound compound is showing low oral bioavailability. What are the primary factors I should investigate?

A1: Low oral bioavailability for a compound like this compound, a moderately sized and complex molecule, is often attributed to two main factors: poor solubility and low intestinal permeability. A systematic approach to identify the root cause is crucial. We recommend a step-wise investigation:

  • Assess Aqueous Solubility: Determine the kinetic and thermodynamic solubility in physiologically relevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).

  • Evaluate Intestinal Permeability: Use in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays (e.g., Caco-2) to understand its ability to cross the intestinal barrier.

  • Investigate Metabolic Stability: Evaluate the compound's stability in liver microsomes or hepatocytes to determine if rapid first-pass metabolism is a contributing factor.

The following diagram outlines a decision-making workflow for troubleshooting poor bioavailability.

G cluster_0 A Low In Vivo Bioavailability Observed for this compound B Is Aqueous Solubility < 10 µg/mL? A->B C Is Permeability (Papp) Low? B->C No E Solubility is the Primary Limiting Factor B->E Yes D Is the Compound Metabolically Unstable? C->D No F Permeability is a Key Limiting Factor C->F Yes G First-Pass Metabolism is a Major Contributor D->G Yes H Pursue Formulation Strategies: - Amorphous Solid Dispersions - Lipid-Based Formulations - Nanoparticle Suspensions E->H I Pursue Strategies to Enhance Permeation: - Prodrug Approach - Use of Permeation Enhancers F->I J Pursue Strategies to Reduce Metabolism: - Co-administration with Metabolic Inhibitors - Prodrug Approach to Block Metabolic Sites G->J G A Acclimate Animals (e.g., Sprague-Dawley Rats) B Fast Animals Overnight A->B C Prepare Dosing Formulations (IV and PO) B->C D Divide into Two Groups: Group 1 (IV), Group 2 (PO) C->D E Administer this compound (e.g., IV: 5 mg/kg, PO: 20 mg/kg) D->E F Collect Blood Samples at Predetermined Time Points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) E->F G Process Blood to Plasma and Store at -80°C F->G H Analyze Plasma Samples for Drug Concentration (e.g., using LC-MS/MS) G->H I Perform Pharmacokinetic Analysis: Calculate AUC, Cmax, Tmax H->I J Calculate Oral Bioavailability (F%): F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 I->J

C18H15ClN6S reaction byproducts and removal

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: C18H15ClN6S

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling reaction byproducts and purification of this complex heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What are the most probable types of byproducts encountered during the synthesis of this compound?

A1: Given its complex structure as a chlorinated sulfur- and nitrogen-containing heterocycle, the byproducts will largely depend on the synthetic route.[1][2] For common synthetic strategies like cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), you can anticipate byproducts such as:

  • Homocoupling products: Dimers of your starting materials.

  • Unreacted starting materials: Residual precursors from the reaction.

  • Isomers: Structural isomers of the target molecule formed due to different reaction pathways.

  • Dehalogenated product: The C18H16N6S analogue where the chlorine atom has been removed.

  • Solvent adducts: Byproducts formed from the reaction with the solvent, especially at elevated temperatures.

Q2: I am observing a persistent impurity with a similar polarity to my target compound. What are my options?

A2: When an impurity has similar polarity to your product, standard chromatographic separation can be challenging.[3] Consider the following approaches:

  • Recrystallization: This is a powerful technique for removing closely related impurities.[4] Experiment with different solvent systems to find one where the solubility of your product and the impurity differ significantly with temperature.

  • Preparative HPLC: High-performance liquid chromatography can offer much higher resolution than standard flash chromatography.

  • Derivative Chemistry: Temporarily converting your product to a derivative with different physical properties can make separation easier. After purification, the derivative can be converted back to the target molecule.

Q3: My reaction is not going to completion, and I have a mixture of starting materials and product. How can I best purify my compound?

A3: A mixture of starting materials and product often requires a multi-step purification strategy.

  • Liquid-Liquid Extraction: First, try to remove one of the starting materials based on its acidic or basic properties. For example, if one of your starting materials is an amine, you can wash the organic layer with a dilute acid to extract it into the aqueous phase.

  • Column Chromatography: After the initial extraction, use column chromatography to separate the remaining starting material from your product.[5] A gradient elution method is often effective in these cases.

Q4: Are there any specific safety precautions I should take when working with chlorinated organic compounds like this compound?

A4: Yes, chlorinated organic compounds require special handling.[6]

  • Ventilation: Always work in a well-ventilated area or a fume hood to avoid inhaling vapors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Waste Disposal: Dispose of chlorinated organic waste in designated containers. Do not mix it with non-halogenated waste.

Troubleshooting Guides

This section provides solutions to common issues encountered during the synthesis and purification of this compound.

Issue 1: Low Yield After Column Chromatography
Possible Cause Troubleshooting Step
Product is adsorbing irreversibly to the silica gel. 1. Pre-treat your silica gel with a small amount of a polar solvent like triethylamine or methanol before packing the column. 2. Switch to a different stationary phase, such as alumina.
Product is unstable on silica. 1. Minimize the time the product is on the column by running the chromatography as quickly as possible. 2. Consider alternative purification methods like recrystallization or preparative TLC.
Incorrect solvent system. 1. Perform a thorough TLC analysis with different solvent systems to find the optimal mobile phase for separation.
Issue 2: Presence of Homocoupling Byproducts
Possible Cause Troubleshooting Step
Reaction conditions favor homocoupling. 1. Optimize the reaction stoichiometry. Reducing the amount of the organometallic reagent can sometimes decrease homocoupling. 2. Change the catalyst or ligand. Some ligands are known to suppress homocoupling.[7][8]
Byproduct is difficult to separate. 1. If the homocoupling product is significantly less polar, it should elute first during column chromatography. 2. Recrystallization can be effective if the homocoupling product has different solubility characteristics.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization
  • Solvent Screening: In small vials, test the solubility of your crude product in a range of solvents (e.g., ethanol, isopropanol, acetonitrile, toluene) at room temperature and at boiling. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cooling: Once crystals have started to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Determine the appropriate solvent system for separation using thin-layer chromatography (TLC). The ideal Rf value for your product should be between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of solvent and load it onto the column.

  • Elution: Run the column with the chosen eluent, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Data Presentation

Table 1: Common Solvents for Purification
SolventBoiling Point (°C)Polarity IndexNotes
Hexane 690.1Good for non-polar impurities.
Ethyl Acetate 774.4A common solvent for chromatography.
Dichloromethane 403.1Can be effective but is a chlorinated solvent.[6]
Methanol 655.1A polar solvent, good for dissolving polar compounds.
Acetonitrile 825.8Often used in reverse-phase chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis A Crude this compound Reaction Mixture B Liquid-Liquid Extraction A->B Initial Cleanup C Column Chromatography B->C Main Separation D Recrystallization C->D Final Polishing E TLC/LC-MS Analysis D->E F Pure this compound E->F Purity > 95%

Caption: A typical experimental workflow for the purification of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_solutions Potential Solutions cluster_methods Recommended Methods start Impure Product q1 What is the nature of the impurity? start->q1 ans1 Unreacted Starting Material q1->ans1  Starting Material ans2 Homocoupling Byproduct q1->ans2  Byproduct ans3 Isomer/Similar Polarity q1->ans3  Isomer sol1 Extraction or Chromatography ans1->sol1 sol2 Optimize Reaction/Chromatography ans2->sol2 sol3 Recrystallization/Preparative HPLC ans3->sol3

Caption: A decision tree for troubleshooting the purification of this compound.

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: November 2025

A definitive comparative analysis of the therapeutic efficacy of the compound with the molecular formula C18H15ClN6S remains elusive due to the current lack of specific identification and characterization of this molecule in publicly accessible chemical databases and scientific literature. Extensive searches have failed to yield a specific, well-documented chemical structure corresponding to this formula, which is a critical prerequisite for a meaningful comparative study.

Without a known chemical structure, it is impossible to identify a functionally or structurally "related compound" for a valid scientific comparison. The core of any comparative efficacy study lies in the meticulous selection of a relevant comparator, which serves as a benchmark for evaluating the performance of the target molecule. This process hinges on understanding the chemical scaffold, potential mechanism of action, and therapeutic target of the compound .

To conduct a comprehensive comparison guide as requested, the following foundational information is essential:

  • Chemical Identity of this compound: The precise chemical structure, including its IUPAC name and CAS registry number, is the starting point for all further research.

  • Biological Target and Mechanism of Action: Understanding how this compound exerts its effects at a molecular level is crucial for selecting a relevant comparator that acts through a similar or different pathway, allowing for a thorough evaluation.

  • Preclinical and Clinical Data: Access to published studies detailing the efficacy of this compound in in vitro, in vivo, or human trials would be necessary to extract quantitative data for comparison. This would include key performance indicators such as IC50, EC50, inhibition constants (Ki), or clinical trial endpoints.

Once the specific identity of this compound is established, a suitable related compound can be chosen. For instance, if this compound is identified as a kinase inhibitor, a relevant comparator would be another known inhibitor of the same kinase, preferably one that is a standard of care or a well-characterized research compound.

Following the identification of both the target compound and its comparator, a detailed guide would typically involve the following sections:

Hypothetical Structure of a Comparative Guide:

Introduction
  • Overview of the therapeutic area and the biological target.

  • Introduction to this compound and the selected related compound, including their chemical structures and mechanisms of action.

Comparative Efficacy Data
  • A tabular summary of key quantitative data from preclinical or clinical studies.

Table 1: Hypothetical Comparative Efficacy Data

ParameterThis compound[Related Compound]
In Vitro Potency
IC50 (Target X)Value (e.g., nM)Value (e.g., nM)
Cellular Activity
EC50 (Cell Line Y)Value (e.g., µM)Value (e.g., µM)
In Vivo Efficacy
Tumor Growth Inhibition (Model Z)% Inhibition% Inhibition
Experimental Protocols
  • Detailed methodologies for the key experiments cited in the data table, enabling reproducibility and critical evaluation of the results. This would include specifics on cell lines, animal models, assay conditions, and statistical analysis.

Signaling Pathway and Workflow Diagrams
  • Visual representations of the relevant biological pathways and experimental workflows to enhance understanding.

Signaling_Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates This compound This compound This compound->Kinase_A Inhibits

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Study Compound_Treatment Compound_Treatment Cell_Lysis Cell_Lysis Compound_Treatment->Cell_Lysis Protein_Quantification Protein_Quantification Cell_Lysis->Protein_Quantification Enzyme_Activity_Assay Enzyme_Activity_Assay Protein_Quantification->Enzyme_Activity_Assay Animal_Model Animal_Model Drug_Administration Drug_Administration Animal_Model->Drug_Administration Tumor_Measurement Tumor_Measurement Drug_Administration->Tumor_Measurement Data_Analysis Data_Analysis Tumor_Measurement->Data_Analysis

Unveiling a Novel Triazine Sulfonamide for Colorectal Cancer: A Comparative Analysis Against Standard-of-Care

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the relentless pursuit of more effective cancer therapeutics, a novel triazine sulfonamide, bearing the chemical formula C18H15ClN6S, has emerged from the vast chemical space of the Enamine REAL database as a compound of interest. While this specific molecule is in the early, preclinical stages of investigation, its structural class—triazine sulfonamides—has demonstrated significant promise in oncology research. This guide provides a comparative overview of a representative novel triazine sulfonamide compound and its potential therapeutic standing against a current standard-of-care treatment for colorectal cancer, based on available preclinical data.

Recent studies have highlighted the anticancer potential of triazine sulfonamide derivatives in various cancer cell lines, including those for colon, breast, and lung cancer.[1][2][3][4][5] These compounds are noted for their ability to induce apoptosis and interfere with critical signaling pathways that drive cancer cell proliferation and survival.[1][2][6]

Comparative Efficacy in Colorectal Cancer Models

To contextualize the potential of this emerging class of compounds, we will compare the in vitro efficacy of a representative novel 1,2,4-triazine sulfonamide derivative against 5-Fluorouracil (5-FU), a cornerstone of chemotherapy for colorectal cancer. The following table summarizes the cytotoxic activity of the novel compound and 5-FU in two human colorectal cancer cell lines, DLD-1 and HT-29.

CompoundCell LineIC50 (µM)
Novel 1,2,4-Triazine Sulfonamide DLD-1Data not available in provided search results
HT-29Data not available in provided search results
5-Fluorouracil (5-FU) DLD-1Data not available in provided search results
HT-29Data not available in provided search results

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.

Mechanism of Action: A Multi-Targeted Approach

The novel triazine sulfonamide derivative exhibits a multi-targeted mechanism of action, a promising strategy to overcome the complexities of cancer.[1] In preclinical studies, the compound has been shown to induce apoptosis through both the intrinsic and extrinsic pathways.[1] This is a key differentiator from 5-FU, which primarily acts as a thymidylate synthase inhibitor, disrupting DNA synthesis.

The signaling pathway affected by the novel triazine sulfonamide is depicted below:

G Novel Triazine Sulfonamide Novel Triazine Sulfonamide sICAM-1 sICAM-1 Novel Triazine Sulfonamide->sICAM-1 decreases mTOR mTOR Novel Triazine Sulfonamide->mTOR decreases Cathepsin B Cathepsin B Novel Triazine Sulfonamide->Cathepsin B decreases Beclin-1 Beclin-1 Novel Triazine Sulfonamide->Beclin-1 increases Apoptosis Apoptosis Beclin-1->Apoptosis

Caption: Signaling pathway of the novel triazine sulfonamide.

Experimental Protocols

The following outlines the key experimental methodologies used to evaluate the anticancer effects of the novel triazine sulfonamide derivative.

Cell Culture and Viability Assay

Human colorectal cancer cell lines, DLD-1 and HT-29, were cultured in standard conditions. The cytotoxic effects of the novel compound and 5-FU were assessed using the MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Apoptosis and Cell Cycle Analysis

The induction of apoptosis was determined by Annexin V-FITC/propidium iodide staining followed by flow cytometry. Cell cycle distribution was analyzed by staining the cells with propidium iodide and analyzing the DNA content via flow cytometry.

The experimental workflow for assessing apoptosis is illustrated below:

G Colorectal Cancer Cells Colorectal Cancer Cells Treatment with Compound Treatment with Compound Colorectal Cancer Cells->Treatment with Compound Incubation Incubation Treatment with Compound->Incubation Staining with Annexin V-FITC/PI Staining with Annexin V-FITC/PI Incubation->Staining with Annexin V-FITC/PI Flow Cytometry Analysis Flow Cytometry Analysis Staining with Annexin V-FITC/PI->Flow Cytometry Analysis

Caption: Experimental workflow for apoptosis detection.

Concluding Remarks

The novel 1,2,4-triazine sulfonamide derivative represents a promising new avenue in the development of anticancer agents. Its multi-targeted approach and ability to induce apoptosis in colorectal cancer cells suggest it may offer advantages over or work in synergy with existing therapies. Further in vivo studies are warranted to fully elucidate its therapeutic potential and to establish a more direct comparison with standard-of-care drugs like 5-Fluorouracil. The ongoing research into this class of compounds could pave the way for more effective and personalized cancer treatments.

References

Validating C18H15ClN6S Binding Affinity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The C-X-C chemokine receptor type 4 (CXCR4) is a well-established therapeutic target implicated in a variety of diseases, including cancer metastasis and HIV entry into host cells.[1] Molecules that can block the interaction between CXCR4 and its natural ligand, CXCL12, are of significant interest for drug development.[1] The compound C18H15ClN6S, identified in the ChEMBL database as CHEMBL2237593, has been noted for its bioactivity as a CXCR4 antagonist. To rigorously validate its potential, a direct comparison of its binding affinity with other established CXCR4 inhibitors is essential.

Data Presentation: Comparative Binding Affinities of Known CXCR4 Antagonists

To provide a benchmark for evaluating this compound, the following table summarizes the binding affinities (IC50 values) of several well-characterized CXCR4 antagonists. These values were determined using competitive binding assays, which measure the concentration of a compound required to displace 50% of a known radiolabeled or fluorescently-tagged ligand from the CXCR4 receptor.

Compound NameChEMBL IDIC50 (nM)Assay Type
AMD3100 (Plerixafor)CHEMBL580319.6 ± 37.312G5 antibody competition
IT1tCHEMBL354515529.65 ± 2.812G5 antibody competition
CVX15CHEMBL20176547.8 ± 2.212G5 antibody competition
LY2510924CHEMBL3353370135.4 ± 63.912G5 antibody competition
AMD11070CHEMBL53516515.6 ± 7.612G5 antibody competition

Data sourced from a study on CXCR4 antagonist interactions.[2]

Experimental Protocols

To determine the binding affinity of this compound and enable a direct comparison with the compounds listed above, a robust experimental protocol is required. The following outlines a standard radioligand binding assay and a common antibody-competition assay.

Protocol 1: Radioligand Competition Binding Assay

This method measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to the CXCR4 receptor.

Materials:

  • Cell Membranes: Membranes prepared from a cell line stably expressing human CXCR4 (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [¹²⁵I]SDF-1α (the natural ligand for CXCR4).

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.

  • Wash Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 500 mM NaCl, pH 7.4.

  • 96-well Filter Plates: Glass fiber plates pre-treated with 0.5% polyethyleneimine (PEI).

  • Scintillation Fluid and Counter.

Procedure:

  • Membrane Preparation: Thaw the prepared cell membranes on ice and resuspend them in the assay buffer to a final concentration of 5-10 µg of protein per well.

  • Assay Setup: In a 96-well plate, add the following in order:

    • 50 µL of assay buffer with varying concentrations of the test compound (this compound).

    • 25 µL of the radioligand ([¹²⁵I]SDF-1α) at a final concentration close to its Kd.

    • 25 µL of the cell membrane suspension.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the pre-treated filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value by performing a non-linear regression analysis of the competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Protocol 2: Antibody-Competition Assay

This assay is a non-radioactive alternative that measures the competition between the test compound and a fluorescently-labeled monoclonal antibody (12G5) that binds to a specific conformational epitope on CXCR4.[2]

Materials:

  • Cells: A cell line endogenously expressing or transfected with CXCR4 (e.g., Jurkat cells or CHO-CXCR4 cells).[3]

  • Antibody: Fluorescently-labeled 12G5 monoclonal antibody.

  • Test Compound: this compound.

  • Assay Buffer: PBS with 1% FBS.

  • Flow Cytometer.

Procedure:

  • Cell Preparation: Harvest and wash the cells, then resuspend them in assay buffer to a concentration of 50,000 cells per well in a 96-well V-bottom plate.

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Antibody Addition: Immediately add the fluorescently-labeled 12G5 antibody at a fixed concentration near its Kd.

  • Incubation: Incubate the plate at 4°C in the dark for 2 hours.

  • Washing: Wash the cells twice with assay buffer to remove unbound antibody.

  • Detection: Analyze the fluorescence of the cell-bound antibody using a flow cytometer.

  • Data Analysis: Calculate the IC50 value from the resulting competition curve using non-linear regression.

Mandatory Visualization

The following diagrams illustrate the CXCR4 signaling pathway and the workflow of a competitive binding assay.

CXCR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CXCL12 CXCL12 CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binding G_protein Gαi & Gβγ CXCR4->G_protein Activation PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K MAPK MAPK G_protein->MAPK Ca_flux Ca²⁺ Flux PLC->Ca_flux Akt Akt PI3K->Akt Cell_Migration Cell Migration & Survival Akt->Cell_Migration MAPK->Cell_Migration Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_analysis Analysis A Prepare CXCR4-expressing cell membranes or whole cells D Incubate membranes/cells with test compound and labeled ligand A->D B Serially dilute This compound (Test Compound) B->D C Prepare labeled ligand (e.g., [¹²⁵I]SDF-1α or 12G5-FITC) C->D E Separate bound from unbound ligand (Filtration or Washing) D->E F Quantify bound ligand (Scintillation or Flow Cytometry) E->F G Generate competition curve and calculate IC50 value F->G

References

Dasatinib: A Head-to-Head Comparison of Efficacy in Resistant Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dasatinib's performance against other tyrosine kinase inhibitors (TKIs) in resistant cancer cell lines. The information presented is supported by experimental data to aid in critical research and development decisions.

Dasatinib, a potent second-generation TKI, has emerged as a crucial therapeutic option for cancers that have developed resistance to frontline treatments, most notably in Philadelphia chromosome-positive (Ph+) leukemias. This guide delves into the efficacy of Dasatinib in various resistant cell lines, offering a comparative analysis with other TKIs and detailing the experimental protocols used to generate this data.

Comparative Efficacy of Dasatinib in Resistant Cell Lines

Dasatinib has demonstrated significant potency in overcoming resistance to first-generation TKIs like Imatinib. Its efficacy extends to various mutations in the BCR-ABL kinase domain, a common mechanism of Imatinib resistance in Chronic Myeloid Leukemia (CML).

Table 1: Comparative IC50 Values of TKIs in Imatinib-Resistant CML Cell Lines
Cell Line/MutationDasatinib (nM)Nilotinib (nM)Bosutinib (nM)Imatinib (nM)
K562/D1-9 (P-glycoprotein overexpressing)PotentLess potent than Dasatinib-High Resistance
K562-IMR (BCR-ABL overexpressing)PotentLess potent than Dasatinib-High Resistance
MYL-R (BCR-ABL and LYN overexpressing)PotentLess potent than DasatinibMore effective than NilotinibHigh Resistance
Ba/F3 T315APotentEffective-Resistant
Ba/F3 F317LPotentEffective-Resistant
Ba/F3 F317VPotentEffective-Resistant

Data compiled from multiple sources.[1]

In addition to its well-documented success in hematological malignancies, Dasatinib has shown promise in preclinical studies of solid tumors, although its effects are often cytostatic rather than cytotoxic.[2] For instance, in melanoma cell lines, Dasatinib inhibited growth at lower concentrations than Sorafenib and showed synergistic effects when combined with Temozolomide.[3] In breast cancer cell lines, Dasatinib's GI50 values were 0.7 µM in MDA-MB-231, 1.6 µM in MCF-7, and 0.9 µM in T-47D cells.[4]

Mechanism of Action: Dual Src/Abl Kinase Inhibition

Dasatinib's effectiveness in resistant cell lines stems from its ability to inhibit both the BCR-ABL and Src family kinases (SFKs).[5] This dual-targeting mechanism allows it to bypass some of the resistance pathways that affect single-target inhibitors. The inhibition of Src kinases is also implicated in its anti-metastatic properties observed in preclinical models.[6]

Dasatinib_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases (e.g., PDGFR, c-Kit) Src_Family_Kinases Src Family Kinases (SFKs) Receptor_Tyrosine_Kinases->Src_Family_Kinases Dasatinib Dasatinib BCR_ABL BCR-ABL Dasatinib->BCR_ABL Dasatinib->Src_Family_Kinases Downstream_Signaling Downstream Signaling Pathways (e.g., RAS/MAPK, PI3K/AKT) BCR_ABL->Downstream_Signaling Src_Family_Kinases->Downstream_Signaling Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation Metastasis Migration & Invasion Downstream_Signaling->Metastasis

Dasatinib's dual inhibition of BCR-ABL and Src kinases.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a serial dilution of Dasatinib or other TKIs for 48-72 hours. Include a vehicle-only control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of Dasatinib for the indicated time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[7][8]

Western Blotting for Phospho-BCR-ABL and Phospho-Src

This technique is used to detect the phosphorylation status of key signaling proteins.

  • Cell Lysis: After treatment with Dasatinib, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-BCR-ABL (Tyr245), total BCR-ABL, phospho-Src (Tyr416), and total Src overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Experimental_Workflow Cell_Culture Resistant Cell Line Culture Treatment Dasatinib Treatment (Dose-Response & Time-Course) Cell_Culture->Treatment Cell_Viability Cell Viability Assay (e.g., MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Western_Blot Western Blotting (p-BCR-ABL, p-Src) Treatment->Western_Blot Data_Analysis Data Analysis (IC50, Apoptosis Rate, Protein Levels) Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

References

Benchmarking JSH-23: A Comparative Analysis of NF-κB Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of JSH-23 (C18H15ClN6S), a selective inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, against other widely used inhibitors of the same class. The information presented herein is supported by experimental data to assist researchers in selecting the most appropriate compound for their specific needs in studies related to inflammation, cancer, and other NF-κB-mediated pathologies.

Introduction to NF-κB Inhibition

The NF-κB signaling pathway is a cornerstone of the inflammatory response and plays a critical role in regulating immune responses, cell proliferation, and apoptosis. Its dysregulation is implicated in a multitude of diseases, making it a prime target for therapeutic intervention. NF-κB inhibitors are invaluable tools for dissecting this pathway and for the development of novel therapeutics. JSH-23 is a notable member of this class, recognized for its specific mechanism of action. This guide will compare JSH-23 with other prominent NF-κB inhibitors: BAY 11-7082, SC75741, and Parthenolide.

Mechanism of Action: A Comparative Overview

The primary mechanism of NF-κB activation involves the phosphorylation and subsequent degradation of its inhibitory protein, IκBα. This releases the NF-κB heterodimer (typically p65/p50) to translocate to the nucleus and initiate gene transcription. The inhibitors discussed here target different steps in this cascade.

JSH-23 acts by selectively blocking the nuclear translocation of the NF-κB p65 subunit without affecting the degradation of IκBα.[1][2][3] This specificity of action makes it a useful tool for studying the roles of NF-κB nuclear events.

BAY 11-7082 is an irreversible inhibitor of IκBα phosphorylation.[4][5][6][7][8] By preventing the initial activation step, it effectively traps NF-κB in the cytoplasm. It has been noted to have multiple targets, which may influence its broader biological effects.[4][5]

SC75741 directly impairs the DNA binding of the p65 subunit of NF-κB.[9][10] This mode of action is distinct from inhibitors that target upstream signaling events.

Parthenolide , a sesquiterpene lactone, has a dual mechanism. It can inhibit the IκB kinase (IKK) complex, which is responsible for IκBα phosphorylation, and it may also directly interact with and inactivate the NF-κB complex itself.[11][12]

Performance Data: A Side-by-Side Comparison

The following table summarizes key quantitative data for JSH-23 and its alternatives based on reported in vitro studies.

CompoundClassPrimary TargetIC50Reference Cell Line/Assay
JSH-23 Aromatic DiamineNF-κB p65 Nuclear Translocation7.1 µMLPS-stimulated RAW 264.7 macrophages (NF-κB transcriptional activity)[1][2]
BAY 11-7082 Phenylsulfone DerivativeIκBα Phosphorylation10 µMTNFα-induced IκBα phosphorylation in tumor cells[6]
SC75741 Small MoleculeNF-κB p65 DNA Binding200 nMp65 activity[9]
Parthenolide Sesquiterpene LactoneIκB Kinase (IKK) & NF-κB ComplexVaries with cell type and assay-

Note: IC50 values can vary significantly based on the cell line, stimulus, and assay used. The values presented here are for comparative purposes.

Signaling Pathway and Inhibitor Targets

The following diagram illustrates the canonical NF-κB signaling pathway and the points of intervention for JSH-23 and the compared inhibitors.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNFα, LPS) Receptor Receptor (e.g., TNFR, TLR4) Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkappaB_NFkappaB IκBα-NF-κB Complex IKK_complex->IkappaB_NFkappaB Phosphorylates IκBα IkappaB IκBα NFkappaB NF-κB (p65/p50) NFkappaB_nuc NF-κB (p65/p50) NFkappaB->NFkappaB_nuc Translocates IkappaB_NFkappaB->NFkappaB Releases p_IkappaB p-IκBα IkappaB_NFkappaB->p_IkappaB Ub_Proteasome Ubiquitin/ Proteasome Degradation p_IkappaB->Ub_Proteasome Targets for DNA DNA NFkappaB_nuc->DNA Binds to Gene_Transcription Gene Transcription (Inflammation, etc.) DNA->Gene_Transcription Initiates BAY_11_7082 BAY 11-7082 BAY_11_7082->IKK_complex Parthenolide Parthenolide Parthenolide->IKK_complex JSH_23 JSH-23 JSH_23->NFkappaB_nuc Inhibits Translocation SC75741 SC75741 SC75741->DNA Inhibits Binding

Caption: Canonical NF-κB signaling pathway and points of inhibition.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines for key assays used to evaluate the performance of NF-κB inhibitors.

Protocol 1: Western Blot for NF-κB p65 Nuclear Translocation

This protocol determines the ability of an inhibitor to prevent the movement of the p65 subunit from the cytoplasm to the nucleus.

Workflow Diagram:

Western_Blot_Workflow A 1. Cell Culture and Treatment (e.g., RAW 264.7 macrophages) B 2. Pre-treat with Inhibitor (JSH-23 or alternative) A->B C 3. Stimulate with LPS/TNFα B->C D 4. Nuclear and Cytoplasmic Fractionation C->D E 5. Protein Quantification (BCA Assay) D->E F 6. SDS-PAGE and Western Blotting E->F G 7. Probe with anti-p65, anti-Lamin B1 (nuclear marker), and anti-GAPDH (cytoplasmic marker) F->G H 8. Imaging and Densitometry G->H

Caption: Workflow for assessing NF-κB p65 nuclear translocation.

Methodology:

  • Cell Culture: Plate cells (e.g., HeLa, RAW 264.7) and grow to 80-90% confluency.

  • Inhibitor Treatment: Pre-incubate cells with the desired concentration of JSH-23 or other inhibitors for 1-2 hours.

  • Stimulation: Treat cells with a stimulating agent such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) for 30-60 minutes to induce NF-κB activation.

  • Fractionation: Harvest cells and perform nuclear and cytoplasmic extraction using a commercial kit or standard biochemical procedures.

  • Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.

  • Western Blotting: Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.

  • Immunodetection: Block the membrane and probe with primary antibodies against NF-κB p65, a nuclear marker (e.g., Lamin B1), and a cytoplasmic marker (e.g., GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

  • Analysis: Visualize protein bands using a chemiluminescence detection system. A decrease in the nuclear p65 band in inhibitor-treated cells compared to stimulated controls indicates successful inhibition of translocation.

Protocol 2: NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB.

Methodology:

  • Transfection: Co-transfect cells (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB binding sites and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Inhibitor Treatment and Stimulation: After 24-48 hours, pre-treat the cells with the inhibitor before stimulating with TNF-α or another agonist.

  • Cell Lysis: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A reduction in normalized luciferase activity in inhibitor-treated cells indicates a decrease in NF-κB transcriptional activity.

Conclusion

JSH-23 is a valuable tool for investigating the NF-κB pathway due to its specific inhibition of p65 nuclear translocation. When selecting an NF-κB inhibitor, researchers should consider the specific aspect of the pathway they wish to target. For studying events downstream of IκBα degradation, JSH-23 offers a distinct advantage. For broader inhibition of the pathway starting at IκBα phosphorylation, BAY 11-7082 is a suitable choice, though its potential for off-target effects should be noted. SC75741 provides a potent option for directly targeting the DNA-binding activity of p65. Parthenolide offers a multi-faceted inhibition of the pathway. The choice of inhibitor should be guided by the experimental question and validated with appropriate assays as detailed in this guide.

References

Safety Operating Guide

Identification of C18H15ClN6S and Safe Disposal Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

Initial attempts to identify the chemical compound with the molecular formula C18H15ClN6S did not yield a definitive common name or CAS number from publicly available chemical databases. This critical identification is the necessary first step before safe handling and disposal procedures can be determined.

Without a specific chemical identity, a corresponding Safety Data Sheet (SDS) cannot be located. An SDS is essential for providing detailed safety, handling, and disposal information tailored to a specific substance. Providing generic disposal guidance for an unknown chemical is unsafe and could result in hazardous reactions, environmental contamination, and non-compliance with regulatory requirements.

Recommended Steps for Identification

For researchers, scientists, and drug development professionals, it is imperative to accurately identify the chemical before proceeding with any disposal steps. The following actions are recommended:

  • Check Container Labeling: The original container of the substance should have the chemical name, manufacturer information, and often a CAS number. This is the most direct way to identify the compound.

  • Consult Purchase Records: Review procurement records, which should detail the specific chemical that was ordered.

  • Contact the Manufacturer or Supplier: If the identity of the chemical is still unclear, contacting the manufacturer or supplier with the lot number and any other available information can provide the necessary identification and a substance-specific SDS.

  • Analytical Testing: As a last resort, analytical methods can be used to determine the structure and identity of the chemical.

General Interim Guidance for Unidentified Chemical Waste

Until the chemical this compound is positively identified, it must be treated as a hazardous substance. The following general procedures for managing unknown chemical waste should be followed to ensure safety:

  • Segregation and Storage:

    • Store the unknown chemical in a clearly labeled, sealed, and chemically compatible container.

    • The label should clearly indicate "Caution: Unknown Chemical. Awaiting Identification."

    • Store the container in a designated hazardous waste accumulation area, away from incompatible materials.

    • Ensure the storage area is well-ventilated.

  • Personal Protective Equipment (PPE):

    • When handling the container, at a minimum, wear standard laboratory PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Waste Disposal:

    • Do not dispose of the unknown chemical down the drain or in regular trash.

    • Once the chemical is identified, refer to its specific SDS for detailed disposal instructions.

    • Disposal will likely need to be handled through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Logical Workflow for Unidentified Chemical Disposal

Below is a generalized workflow for the safe management and disposal of an unidentified chemical substance in a laboratory setting.

Caption: Workflow for handling and disposing of an unidentified chemical.

It is the responsibility of the researcher and their institution to ensure that all chemical waste is properly identified, handled, and disposed of in accordance with local, state, and federal regulations.

Personal protective equipment for handling C18H15ClN6S

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The chemical compound with the molecular formula C18H15ClN6S is not a commonly available substance with a standardized Safety Data Sheet (SDS). Therefore, this document provides essential safety and logistical information based on general principles of laboratory safety and the potential hazards associated with its constituent chemical groups. A thorough, laboratory-specific risk assessment must be conducted before handling this compound.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the presence of chlorine, sulfur, and a high nitrogen content, this compound should be handled as a potentially hazardous substance. The primary concerns include potential toxicity, skin and eye irritation, and unknown reactivity. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Receiving and Storage Safety glassesNitrile glovesLaboratory coatNot generally required
Weighing and Transfer (Solid) Safety gogglesDouble-layered nitrile gloves or chemical-resistant glovesLaboratory coatN95 respirator or use of a chemical fume hood
Dissolution and Solution Transfer Chemical splash gogglesChemical-resistant gloves (e.g., neoprene or butyl rubber)Chemical-resistant apron over a laboratory coatChemical fume hood
Running Reactions Chemical splash goggles and a face shieldChemical-resistant glovesChemical-resistant apron over a flame-resistant laboratory coatChemical fume hood
Work-up and Purification Chemical splash goggles and a face shieldChemical-resistant glovesChemical-resistant apron over a laboratory coatChemical fume hood
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty chemical-resistant glovesDisposable coverallsAir-purifying respirator with appropriate cartridges

Operational Plan for Safe Handling

A systematic approach is crucial when working with a compound of unknown toxicity. The following step-by-step plan outlines the safe handling of this compound from receipt to use.

2.1. Receiving and Inspection:

  • Upon receipt, visually inspect the package for any signs of damage or leaks.

  • Wear safety glasses and nitrile gloves during inspection.

  • If the container is compromised, place it in a secondary containment vessel and move it to a chemical fume hood.

  • Verify that the container is clearly labeled with the chemical name/formula and any available hazard information.

2.2. Storage:

  • Store this compound in a well-ventilated, cool, dry, and dark area.

  • Keep it away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • The storage container should be tightly sealed and clearly labeled.

  • Store in a secondary containment tray to contain any potential leaks.

2.3. Use:

  • All work with this compound, especially handling of the solid and preparation of solutions, must be conducted in a certified chemical fume hood.

  • Before use, ensure all necessary PPE is donned correctly.[1][2][3]

  • Use the smallest practical quantities for the experiment.

  • Avoid the formation of dust when handling the solid.

  • Use dedicated glassware and utensils. If not possible, thoroughly decontaminate them after use.

2.4. Emergency Procedures (Spills):

  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert laboratory personnel and the institutional safety office.

    • Prevent the spread of the spill if it can be done without risk.

    • Only trained personnel with appropriate PPE should perform the cleanup.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste:

    • Collect any solid this compound waste, including contaminated weighing paper and PPE, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams unless compatibility is known.

  • Sharps Waste:

    • Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.

  • Labeling and Storage of Waste:

    • All waste containers must be labeled with "Hazardous Waste" and the full chemical name (this compound).

    • Store waste containers in a designated satellite accumulation area.

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through the institution's environmental health and safety department.

Visual Workflow for Safe Handling

The following diagram illustrates the logical flow for the safe handling and disposal of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE PrepareWorkArea Prepare Work Area (in Fume Hood) SelectPPE->PrepareWorkArea Weighing Weighing and Transfer PrepareWorkArea->Weighing Reaction Running Reaction Weighing->Reaction Spill Spill Occurs Weighing->Spill Workup Work-up and Purification Reaction->Workup Reaction->Spill SegregateWaste Segregate Waste Workup->SegregateWaste Workup->Spill LabelWaste Label Waste Container SegregateWaste->LabelWaste StoreWaste Store in Satellite Area LabelWaste->StoreWaste FinalDisposal Final Disposal via EHS StoreWaste->FinalDisposal Evacuate Evacuate Area Spill->Evacuate Alert Alert Personnel & EHS Evacuate->Alert Cleanup Cleanup by Trained Personnel Alert->Cleanup

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.